7-Hydroxy-TSU-68
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H18N2O4 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
3-[5-[(Z)-(7-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C18H18N2O4/c1-9-11(6-7-16(22)23)10(2)19-14(9)8-13-12-4-3-5-15(21)17(12)20-18(13)24/h3-5,8,19,21H,6-7H2,1-2H3,(H,20,24)(H,22,23)/b13-8- |
InChI Key |
NTSFCHHACMZKEA-JYRVWZFOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Anti-Angiogenic Power of TSU-68: A Deep Dive into its Mechanism of Action
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TSU-68 (Orantinib, SU6668), a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor, has been a subject of significant interest in oncology research. Its primary mechanism of action revolves around the inhibition of key signaling pathways involved in tumor angiogenesis and growth. This document provides a comprehensive overview of the mechanism of action of TSU-68, the parent compound of 7-Hydroxy-TSU-68. While this compound is identified as a metabolite of TSU-68 produced by human liver microsomes, detailed public information on its specific biological activity and mechanism of action is limited. Therefore, this guide focuses on the well-documented pharmacology of TSU-68, presenting quantitative data, experimental methodologies, and visual representations of its signaling cascades.
Core Mechanism of Action: Inhibition of Receptor Tyrosine Kinases
TSU-68 exerts its anti-tumor effects by competitively inhibiting the ATP-binding sites of several key receptor tyrosine kinases, primarily:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR/Flk-1): A critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
-
Platelet-Derived Growth Factor Receptor Beta (PDGFRβ): Involved in the recruitment and function of pericytes, which support and stabilize blood vessels.
-
Fibroblast Growth Factor Receptor 1 (FGFR1): Plays a role in tumor cell proliferation, survival, and angiogenesis.
By inhibiting these receptors, TSU-68 effectively disrupts the signaling cascades that promote endothelial cell proliferation, migration, and survival, leading to an anti-angiogenic and anti-tumor response.
Quantitative Inhibition Data
The inhibitory activity of TSU-68 against its primary targets has been quantified in various studies. The following table summarizes the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).
| Target Kinase | Inhibition Constant (Ki) | IC50 | Reference |
| PDGFRβ | 8 nM | 0.06 µM | [1][2][3] |
| VEGFR-2 (Flk-1/KDR) | 2.1 µM | 2.4 µM | [1][3] |
| FGFR1 | 1.2 µM | 3.0 µM | [1][3] |
| c-Kit | - | 0.1 - 1 µM | [1] |
| Aurora Kinase B | - | 35 nM | [3] |
| Aurora Kinase C | - | 210 nM | [3] |
Note: TSU-68 demonstrates significantly less or no activity against other tyrosine kinases such as EGFR, IGF-1R, Met, Src, Lck, Zap70, Abl, and CDK2[1][2].
Signaling Pathways Modulated by TSU-68
The inhibition of VEGFR-2, PDGFRβ, and FGFR1 by TSU-68 leads to the downregulation of multiple downstream signaling pathways crucial for tumor angiogenesis and growth.
Caption: TSU-68 inhibits VEGFR-2, PDGFRβ, and FGFR1, blocking downstream signaling pathways.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of TSU-68.
Receptor Tyrosine Kinase Inhibition Assay (In Vitro)
Objective: To determine the inhibitory activity of TSU-68 against isolated receptor tyrosine kinases.
Methodology:
-
Enzyme Source: Purified recombinant human VEGFR-2, PDGFRβ, and FGFR1 kinase domains.
-
Substrate: Poly(Glu, Tyr) 4:1 is a common generic substrate.
-
Assay Principle: A radiometric filter-binding assay or a non-radioactive ELISA-based assay can be used.
-
Radiometric Assay:
-
The kinase reaction is initiated by adding [γ-³²P]ATP to a mixture of the kinase, substrate, and varying concentrations of TSU-68.
-
The reaction is incubated at 30°C for a specified time (e.g., 10-30 minutes).
-
The reaction is stopped by adding EDTA.
-
The mixture is transferred to a phosphocellulose filter plate, which binds the phosphorylated substrate.
-
The plate is washed to remove unincorporated [γ-³²P]ATP.
-
The amount of radioactivity on the filter is quantified using a scintillation counter.
-
-
ELISA-based Assay:
-
A microplate is coated with the substrate.
-
The kinase reaction is performed in the wells with ATP and varying concentrations of TSU-68.
-
After incubation, the wells are washed.
-
A phospho-specific antibody conjugated to an enzyme (e.g., HRP) is added to detect the phosphorylated substrate.
-
A colorimetric or chemiluminescent substrate for the enzyme is added, and the signal is measured using a plate reader.
-
-
-
Data Analysis: The concentration of TSU-68 that inhibits 50% of the kinase activity (IC50) is calculated by fitting the data to a sigmoidal dose-response curve. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the ATP concentration and its Km are known.
Cellular Phosphorylation Assay
Objective: To assess the ability of TSU-68 to inhibit ligand-induced receptor phosphorylation in a cellular context.
Methodology:
-
Cell Lines:
-
Human Umbilical Vein Endothelial Cells (HUVECs) for VEGFR-2.
-
NIH-3T3 cells overexpressing PDGFRβ for PDGFRβ.
-
Cells engineered to overexpress FGFR1.
-
-
Protocol:
-
Cells are serum-starved for 24 hours to reduce basal receptor phosphorylation.
-
Cells are pre-incubated with various concentrations of TSU-68 for 1-2 hours.
-
The respective ligand (VEGF, PDGF, or FGF) is added to stimulate receptor autophosphorylation for a short period (e.g., 5-15 minutes).
-
Cells are lysed in a buffer containing phosphatase and protease inhibitors.
-
The protein concentration of the lysates is determined.
-
Equal amounts of protein are subjected to immunoprecipitation with an antibody against the target receptor.
-
The immunoprecipitates are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with an anti-phosphotyrosine antibody to detect phosphorylated receptors.
-
The membrane is then stripped and reprobed with an antibody against the total receptor as a loading control.
-
The bands are visualized using chemiluminescence and quantified by densitometry.
-
Endothelial Cell Proliferation Assay
Objective: To evaluate the effect of TSU-68 on endothelial cell growth.
Methodology:
-
Cell Line: HUVECs are commonly used.
-
Protocol:
-
HUVECs are seeded in 96-well plates in a low-serum medium.
-
After cell attachment, the medium is replaced with a medium containing a mitogen (e.g., VEGF or FGF) and varying concentrations of TSU-68.
-
The cells are incubated for 48-72 hours.
-
Cell proliferation is assessed using various methods:
-
MTS/MTT Assay: A colorimetric assay that measures the metabolic activity of viable cells.
-
BrdU Incorporation Assay: An immunoassay that detects the incorporation of bromodeoxyuridine into newly synthesized DNA.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
-
-
Data Analysis: The IC50 value for the inhibition of cell proliferation is determined from the dose-response curve.
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for characterizing the anti-angiogenic activity of a compound like TSU-68.
Caption: A typical preclinical and clinical development workflow for an anti-angiogenic agent.
Conclusion
TSU-68 is a well-characterized multi-targeted receptor tyrosine kinase inhibitor with potent anti-angiogenic and anti-tumor properties. Its mechanism of action is centered on the inhibition of VEGFR-2, PDGFRβ, and FGFR1, leading to the disruption of critical signaling pathways involved in tumor vascularization and growth. While the specific pharmacological profile of its metabolite, this compound, remains to be fully elucidated in publicly available literature, the comprehensive data on the parent compound provides a strong foundation for understanding its therapeutic potential. Further research into the activity of its metabolites will be crucial for a complete understanding of its clinical pharmacology.
References
7-Hydroxy-TSU-68: A Technical Overview of its Characterization and Biological Context
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 7-Hydroxy-TSU-68, a primary metabolite of the multi-targeted receptor tyrosine kinase inhibitor, TSU-68 (also known as SU6668 or Orantinib). While a detailed chemical synthesis protocol for this compound is not publicly available, this document consolidates the existing knowledge on its formation, characterization, and the biological pathways associated with its parent compound.
Introduction
This compound is recognized as a derivative of TSU-68, formed via hydroxylation, a common metabolic process that occurs in the liver. Specifically, it is a product of the biotransformation of TSU-68 in human liver microsomes. The parent compound, TSU-68, is a potent inhibitor of several receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR). These receptors are crucial mediators of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. By inhibiting these pathways, TSU-68 exerts its anti-angiogenic and anti-tumor effects. The formation of this compound is a key aspect of the metabolism and pharmacokinetic profile of TSU-68.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₈H₁₈N₂O₄ |
| Molecular Weight | 326.35 g/mol |
| CAS Number | 1035154-52-9 |
Biological Formation and Signaling Pathways
This compound is formed from TSU-68 through a hydroxylation reaction, primarily mediated by cytochrome P450 enzymes in the liver. This metabolic conversion is a critical determinant of the in vivo activity and clearance of TSU-68.
The parent compound, TSU-68, targets key signaling pathways involved in tumor angiogenesis and growth. A simplified representation of these pathways is provided below.
Experimental Protocols: A Generalized Approach
Due to the absence of a specific synthesis protocol for this compound, this section outlines a generalized workflow for the characterization of a drug metabolite, which would be applicable in its study.
In Vitro Metabolism Studies
-
Objective: To generate and identify metabolites of TSU-68 in a controlled environment.
-
Methodology:
-
Incubate TSU-68 with human liver microsomes in the presence of an NADPH-regenerating system.
-
Vary incubation times and concentrations of TSU-68 to observe metabolite formation kinetics.
-
Quench the reaction with a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Centrifuge to precipitate proteins and collect the supernatant for analysis.
-
Analytical Characterization
-
Objective: To isolate and structurally elucidate the generated metabolites.
-
Methodology:
-
High-Performance Liquid Chromatography (HPLC): Separate the components of the reaction mixture using a C18 reverse-phase column with a gradient elution of water and acetonitrile containing a small percentage of formic acid.
-
Mass Spectrometry (MS): Couple the HPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent drug and its metabolites. A mass shift of +16 Da would be indicative of a hydroxylation event.
-
Tandem Mass Spectrometry (MS/MS): Fragment the ion corresponding to the hydroxylated metabolite to determine the position of the hydroxyl group on the parent molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, if the metabolite can be isolated in sufficient quantities, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be performed.
-
The following diagram illustrates a typical workflow for metabolite identification.
Conclusion
This compound is a key metabolite of the anti-angiogenic agent TSU-68. While its biological activity is not as extensively characterized as the parent compound, its formation is integral to the overall pharmacokinetic and metabolic profile of TSU-68. The lack of a publicly available chemical synthesis protocol for this compound currently limits its independent investigation. The methodologies outlined in this guide provide a standard framework for the generation and characterization of such metabolites, which are crucial for a comprehensive understanding of a drug candidate's behavior in a biological system. Further research, particularly the publication of a synthetic route and detailed analytical data, would be highly beneficial to the scientific community.
An In-depth Technical Guide on the Biological Activity of TSU-68 (Orantinib/SU6668)
A Note on Nomenclature: The compound specified in the query, "7-Hydroxy-TSU-68," does not appear in the scientific literature. It is plausible that this name is a conflation of two distinct molecules: TSU-68 (also known as Orantinib or SU6668), a synthetic tyrosine kinase inhibitor, and 7-hydroxymitragynine , an active metabolite of a natural product from the Kratom plant. This guide will focus on the biological activity of TSU-68, a compound with a significant body of research relevant to oncology and drug development.
TSU-68 (Orantinib/SU6668) is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] It primarily targets the kinases involved in angiogenesis and tumor cell proliferation, including platelet-derived growth factor receptor (PDGFR), vascular endothelial growth factor receptor (VEGFR), and fibroblast growth factor receptor (FGFR).[1][3][4] This technical guide provides a comprehensive overview of its biological activity, supported by quantitative data, experimental methodologies, and signaling pathway diagrams.
Data Presentation: Quantitative Inhibitory Activity
The inhibitory potency of TSU-68 has been characterized through various in vitro assays, with the following tables summarizing its activity against key molecular targets and cellular processes.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | Assay Type | Potency (IC50 / Ki) | Reference |
| PDGFRβ | Cell-free assay | 8 nM (Ki) | [1][3][5] |
| PDGFRβ | 0.06 µM (IC50) | [4] | |
| VEGFR-1 (Flt-1) | Cell-free assay | 2.1 µM (Ki) | [1][3][5] |
| VEGFR-2 (KDR/Flk-1) | 2.4 µM (IC50) | [6] | |
| FGFR1 | Cell-free assay | 1.2 µM (Ki) | [1][3][5] |
| FGFR1 | 3.0 µM (IC50) | [6] | |
| c-Kit | Cellular assay | 0.1 - 1 µM (IC50) | [5] |
| Aurora Kinase B | 35 nM (IC50) | [2][6] | |
| Aurora Kinase C | 210 nM (IC50) | [2][6] | |
| EGFR | > 100 µM (IC50) | [5][6] |
Table 2: Cellular and Anti-proliferative Activity
| Cell Type/Process | Stimulant | Potency (IC50) | Reference |
| HUVEC Mitogenesis | VEGF | 0.34 µM | [5] |
| HUVEC Mitogenesis | FGF | 9.6 µM | [5] |
| HUVEC & NIH3T3 Proliferation | VEGF | 0.41 µM | [4] |
| HUVEC & NIH3T3 Proliferation | FGF | 9.3 µM | [4] |
| HUVEC & NIH3T3 Proliferation | PDGF | 16.5 µM | [4] |
| MO7E Cell Proliferation | SCF | 0.29 µM | [2][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the biological activity of TSU-68.
1. In Vitro Kinase Inhibition Assay (Competitive ATP Binding)
-
Objective: To determine the inhibitory constant (Ki) of TSU-68 against purified receptor tyrosine kinases.
-
Methodology:
-
Purified recombinant kinase domains of PDGFRβ, VEGFR-2, and FGFR1 are used.
-
The kinase reaction is initiated in a buffer containing a specific peptide substrate, ATP (often radiolabeled [γ-³²P]ATP), and varying concentrations of TSU-68.
-
The reaction is allowed to proceed for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter.
-
Kinetic data are analyzed using Michaelis-Menten kinetics to determine the mode of inhibition and calculate the Ki value. TSU-68 has been shown to be a competitive inhibitor with respect to ATP.[3][5]
-
2. Cellular Receptor Phosphorylation Assay
-
Objective: To assess the ability of TSU-68 to inhibit ligand-induced receptor autophosphorylation in a cellular context.
-
Methodology:
-
Cells overexpressing the target receptor (e.g., NIH-3T3 cells for PDGFRβ or HUVECs for VEGFR-2) are cultured to near confluence.[5]
-
Cells are serum-starved for a period (e.g., 24 hours) to reduce basal receptor phosphorylation.
-
Cells are pre-incubated with various concentrations of TSU-68 (e.g., 0.03-10 µM) for a specified time (e.g., 1-2 hours).[5]
-
The specific ligand (e.g., PDGF or VEGF) is added to stimulate receptor autophosphorylation for a short period (e.g., 5-15 minutes).[5]
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein lysate are subjected to immunoprecipitation with an antibody specific for the receptor of interest.
-
The immunoprecipitated proteins are resolved by SDS-PAGE, transferred to a membrane, and immunoblotted with an anti-phosphotyrosine antibody to detect the level of receptor phosphorylation.
-
3. Cell Proliferation Assay (e.g., HUVEC Mitogenesis)
-
Objective: To measure the effect of TSU-68 on growth factor-induced cell proliferation.
-
Methodology:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates in a low-serum medium.[5]
-
Cells are treated with a range of concentrations of TSU-68.
-
Proliferation is stimulated by adding a specific growth factor (e.g., VEGF or bFGF).[5]
-
Cells are incubated for a period sufficient for proliferation to occur (e.g., 72 hours).
-
Cell viability or proliferation is quantified using a standard method, such as an MTS or BrdU incorporation assay.
-
The IC50 value is calculated from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action: Inhibition of Angiogenic Signaling Pathways
TSU-68 exerts its anti-angiogenic and anti-tumor effects by competitively inhibiting ATP binding to the kinase domains of PDGFR, VEGFR, and FGFR. This blocks the initiation of downstream signaling cascades that are critical for cell proliferation, migration, and survival.
References
In Vitro Discovery of 7-Hydroxy-TSU-68: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro discovery of 7-Hydroxy-TSU-68, a principal metabolite of the multi-targeted receptor tyrosine kinase inhibitor TSU-68 (Orantinib, SU6668). TSU-68 is a potent anti-angiogenic and antitumor agent that inhibits vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR).[1] Understanding the metabolic fate of TSU-68 is crucial for characterizing its pharmacokinetic profile and overall clinical efficacy. This document details the experimental methodologies employed in the identification of its hydroxylated metabolites, presents key data in a structured format, and visualizes the metabolic pathways and experimental workflows.
Data Presentation
The in vitro metabolism of TSU-68 in human liver microsomes leads to the formation of several hydroxylated metabolites. The primary enzymes responsible for this biotransformation have been identified as cytochrome P450 isoforms CYP1A1 and CYP1A2.[2] The following tables summarize the key quantitative data related to the enzymatic activity and inhibition involved in the formation of this compound.
Table 1: Inhibitory Potency of TSU-68 against Key Receptor Tyrosine Kinases
| Target Kinase | Inhibition Constant (K_i) | IC_50 |
| PDGF-Rβ | 8 nM | - |
| VEGF-R1 (Flt-1) | 2.1 µM | - |
| FGF-R1 | 1.2 µM | - |
| c-kit | - | 0.1-1 µM |
| Data sourced from multiple in vitro assays.[1] |
Table 2: In Vitro Metabolism of TSU-68 by Human Cytochrome P450 Isoforms
| P450 Isoform | Metabolite Formed | Relative Activity (%) |
| CYP1A1 | This compound | High |
| CYP1A2 | This compound | High |
| Other CYPs | Minor Metabolites | Low to Negligible |
| Qualitative summary based on induction and inhibition studies.[2] |
Table 3: Effect of Selective Cytochrome P450 Inhibitors on TSU-68 Hydroxylation
| Inhibitor | Target CYP Isoform | Effect on this compound Formation |
| Furafylline (B147604) | CYP1A2 | Significant Inhibition |
| Ketoconazole | CYP3A4 | No Significant Inhibition |
| Inhibition studies are crucial for identifying the specific enzymes responsible for metabolism.[3][4] |
Experimental Protocols
The identification of this compound as a metabolite was achieved through a series of in vitro experiments utilizing human liver microsomes and recombinant cytochrome P450 enzymes.
In Vitro Incubation with Human Liver Microsomes (HLM)
This protocol is designed to assess the metabolic stability and identify the metabolites of TSU-68 in a general hepatic enzyme system.
-
Materials:
-
TSU-68
-
Pooled Human Liver Microsomes (HLM)
-
100 mM Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (containing 20 mM NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Organic solvent (e.g., acetonitrile (B52724) or ethyl acetate) for reaction termination
-
-
Procedure:
-
Pre-warm a water bath to 37°C.
-
In a microcentrifuge tube, combine HLM, phosphate buffer, and TSU-68 at the desired concentration. Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture for a specified time course (e.g., 0, 15, 30, 60 minutes) at 37°C with gentle agitation.
-
Terminate the reaction at each time point by adding an equal volume of cold organic solvent.
-
Vortex the samples and centrifuge to pellet the microsomal proteins.
-
Collect the supernatant for analysis by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).[5]
-
Reaction Phenotyping with Recombinant Human Cytochrome P450 Isoforms
This experiment identifies the specific CYP isoforms responsible for the metabolism of TSU-68.
-
Materials:
-
TSU-68
-
Recombinant human CYP isoforms (e.g., CYP1A1, CYP1A2, CYP2C9, CYP3A4)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
-
Procedure:
-
Follow the same incubation procedure as described for HLM, replacing the HLM with individual recombinant CYP isoforms.
-
Incubate TSU-68 with each CYP isoform separately.
-
Analyze the formation of metabolites for each reaction to determine which isoforms are catalytically active.
-
Chemical Inhibition Assay
This assay confirms the involvement of specific CYP isoforms using selective chemical inhibitors.
-
Materials:
-
Procedure:
-
Pre-incubate the HLM with a specific inhibitor for a designated time (e.g., 10 minutes) in the presence of the NADPH regenerating system to allow for mechanism-based inhibition if applicable.[4]
-
Add TSU-68 to initiate the metabolic reaction.
-
Incubate for a fixed time point (e.g., 30 minutes).
-
Terminate the reaction and process the samples as described previously.
-
Compare the rate of metabolite formation in the presence and absence of the inhibitor to determine the contribution of the targeted CYP isoform.
-
Analytical Method: HPLC-MS/MS
This technique is used for the separation, detection, and identification of TSU-68 and its metabolites.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
-
C18 analytical column
-
-
Procedure:
-
Inject the supernatant from the incubation samples into the HPLC system.
-
Use a suitable mobile phase gradient (e.g., a mixture of water with formic acid and acetonitrile) to achieve chromatographic separation of TSU-68 and its metabolites.[5]
-
The eluent from the HPLC is introduced into the mass spectrometer.
-
Utilize full-scan MS to detect potential metabolites and product ion scanning (MS/MS) to confirm the structures by comparing fragmentation patterns with the parent drug. Hydroxylated metabolites will exhibit a mass shift of +16 amu compared to the parent compound.
-
Mandatory Visualizations
Metabolic Pathway of TSU-68
Caption: Metabolic conversion of TSU-68 to this compound by CYP1A1 and CYP1A2.
Experimental Workflow for Metabolite Identification
References
- 1. Application of CYP1A2-Template System to Understand Metabolic Processes in the Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Time-dependent induction of rat hepatic CYP1A1 and CYP1A2 expression after single-dose administration of the anti-angiogenic agent TSU-68 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the inhibition of P4501A2 by furafylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid high-performance liquid chromatographic method for the separation of hydroxylated testosterone metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Delving into the Metabolic Fate of TSU-68: A Pharmacological Profile of Its Metabolites
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the pharmacological profile of the metabolites of TSU-68 (Orantinib), a multi-targeted receptor tyrosine kinase inhibitor. This whitepaper provides a detailed summary of the current understanding of TSU-68 metabolism, focusing on the identification and characterization of its principal metabolites and their potential impact on the drug's overall activity and safety profile.
TSU-68 is a potent inhibitor of key receptor tyrosine kinases involved in angiogenesis and tumor progression, including platelet-derived growth factor receptors (PDGFRs), vascular endothelial growth factor receptors (VEGFRs), and fibroblast growth factor receptors (FGFRs). The parent compound has undergone extensive preclinical and clinical investigation. However, a thorough understanding of its metabolic products is crucial for a complete assessment of its therapeutic potential and to anticipate any safety concerns.
This guide consolidates available data on the biotransformation of TSU-68, highlighting the role of cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2, in its metabolism. A key finding in the study of TSU-68 is its ability to induce its own metabolism, a phenomenon that leads to a decrease in plasma concentrations of the parent drug upon repeated administration. This auto-induction is primarily attributed to the hydroxylation of TSU-68.
Key Metabolites of TSU-68
-
6-Hydroxy-TSU-68: This metabolite is a primary product of TSU-68's biotransformation in human liver microsomes.[1] Its formation is a key aspect of the self-induced metabolism of the parent compound.[1]
While PubChem lists known human metabolites as TSU-68 metabolite 1, TSU-68 metabolite 2, and TSU-68 metabolite 3, specific pharmacological data for these entities are not yet publicly available.[2] The structural and functional characterization of these metabolites is a critical next step in fully elucidating the complete pharmacological profile of TSU-68.
Quantitative Data Summary
Due to the limited availability of public data on the specific pharmacological activities of TSU-68 metabolites, a comprehensive quantitative comparison is not yet possible. The following table summarizes the known information regarding the primary parent compound, TSU-68, to provide a baseline for future comparative studies once metabolite data becomes available.
| Compound | Target(s) | IC50 / Ki | Assay Type |
| TSU-68 (Orantinib) | PDGFRβ | 8 nM (Ki) | Cell-free autophosphorylation assay |
| Flk-1/KDR (VEGFR2) | 2.1 µM (Ki) | Cell-free trans-phosphorylation assay | |
| FGFR1 | 1.2 µM (Ki) | Cell-free trans-phosphorylation assay |
Experimental Protocols
A detailed understanding of the methodologies used to study TSU-68 and its metabolites is essential for the replication and expansion of this research.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of TSU-68 and its metabolites against specific receptor tyrosine kinases.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human kinase domains (e.g., PDGFRβ, VEGFR2, FGFR1) and a generic tyrosine-containing substrate (e.g., poly(Glu, Tyr) 4:1) are used.
-
Compound Dilution: TSU-68 and its synthesized metabolites are serially diluted in an appropriate solvent (e.g., DMSO) to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP are combined in a reaction buffer. The test compound (TSU-68 or metabolite) is added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for phosphorylation.
-
Detection: The extent of phosphorylation is quantified. This can be achieved through various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
ELISA-based Assay: Using a phosphotyrosine-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based Assay: Using a system where ATP consumption is coupled to a light-emitting reaction.
-
-
Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the data to a dose-response curve.
Pharmacokinetic Analysis of TSU-68 and its Metabolites
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of TSU-68 and its metabolites in vivo.
Protocol:
-
Animal Model: Preclinical pharmacokinetic studies are typically conducted in rodent or non-rodent species.
-
Drug Administration: TSU-68 is administered to the animals, usually via oral gavage or intravenous injection.
-
Sample Collection: Blood samples are collected at various time points after drug administration. Plasma is separated by centrifugation.
-
Sample Preparation: Plasma samples are treated to precipitate proteins and extract the drug and its metabolites. This often involves protein precipitation with a solvent like acetonitrile (B52724) followed by centrifugation.
-
LC-MS/MS Analysis: The concentrations of TSU-68 and its metabolites in the plasma extracts are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Chromatography: The analytes are separated on a C18 column with a gradient mobile phase.
-
Mass Spectrometry: The separated compounds are ionized (e.g., by electrospray ionization) and detected based on their specific mass-to-charge ratios and fragmentation patterns.
-
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2) using non-compartmental analysis.[3]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and processes involved in the study of TSU-68 and its metabolites, the following diagrams have been generated using the DOT language.
This technical guide serves as a foundational resource for understanding the metabolic profile of TSU-68. Further research into the specific activities and pharmacokinetic profiles of its metabolites will be instrumental in optimizing the clinical application of this promising anti-cancer agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Orantinib | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phase I, pharmacokinetic, and biological studies of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cytochrome P450 Enzymes in the Formation of 7-Hydroxy-TSU-68 and its Isomers
A Technical Guide for Researchers and Drug Development Professionals
Introduction
TSU-68 (Orantinib, SU6668), a potent multi-targeted receptor tyrosine kinase inhibitor, has been investigated for its anti-angiogenic and anti-tumor activities. Understanding the metabolic fate of TSU-68 is crucial for optimizing its therapeutic efficacy and safety profile. A key metabolic pathway for TSU-68 is hydroxylation, leading to the formation of pharmacologically active or inactive metabolites. This technical guide provides an in-depth analysis of the role of cytochrome P450 (CYP) enzymes in the formation of hydroxylated metabolites of TSU-68, with a specific focus on 7-Hydroxy-TSU-68 and its isomers, the 5- and 6-hydroxy derivatives.
Metabolic Pathway of TSU-68 Hydroxylation
In vitro studies utilizing human liver microsomes have demonstrated that the primary phase I metabolic pathway for TSU-68 is oxidation, resulting in the formation of three major hydroxylated metabolites.[1] These metabolites are positional isomers, identified as 5-hydroxy, 6-hydroxy, and 7-hydroxy derivatives of the indolinone moiety of TSU-68.[1]
The formation of these hydroxylated metabolites is catalyzed by specific isoforms of the cytochrome P450 enzyme system.[1] Research has pinpointed CYP1A1 and CYP1A2 as the principal enzymes responsible for the hydroxylation of TSU-68.[1] Further investigation has shown that CYP1A2 plays a nearly exclusive role in the microsomal hydroxylation of TSU-68.[1]
A noteworthy characteristic of TSU-68 is its ability to induce its own metabolism.[1] This autoinduction is mediated through the upregulation of CYP1A1/2 activity, which leads to an accelerated hydroxylation of the parent drug.[1] This phenomenon provides a clear pharmacological basis for the clinically observed decrease in plasma concentrations of TSU-68 following repeated administration.[1]
Quantitative Data on TSU-68 Hydroxylation
The kinetics of the formation of the three major hydroxylated metabolites of TSU-68 have been characterized and follow Michaelis-Menten kinetics. The intrinsic clearance, represented by the Vmax/Km ratio, provides a measure of the efficiency of each hydroxylation reaction.
| Metabolite | Vmax (nmol/min/mg) | Km (µM) | Vmax/Km (µL/min/mg) | Primary CYP Enzymes Involved |
| 5-Hydroxy-TSU-68 | Not explicitly stated in abstract | Not explicitly stated in abstract | 13 | CYP1A1, CYP1A2[1] |
| 6-Hydroxy-TSU-68 | Not explicitly stated in abstract | Not explicitly stated in abstract | 25 | CYP1A1, CYP1A2[1] |
| This compound | Not explicitly stated in abstract | Not explicitly stated in abstract | 6 | CYP1A1, CYP1A2[1] |
Experimental Protocols
The following is a generalized description of the experimental methodologies employed to elucidate the role of CYP enzymes in TSU-68 metabolism, based on the available information.
1. Incubation with Human Liver Microsomes:
-
Objective: To identify the metabolites of TSU-68 formed by the mixed-function oxidase system present in the human liver.
-
Procedure:
-
TSU-68 was incubated with pooled human liver microsomes.
-
The incubation mixture contained a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to support CYP enzyme activity.
-
The reaction was carried out at 37°C in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
The reaction was terminated by the addition of a quenching solvent (e.g., acetonitrile (B52724) or methanol).
-
The samples were then processed (e.g., by centrifugation) to remove proteins.
-
The supernatant was analyzed by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) to identify and quantify the metabolites.
-
2. Reaction Phenotyping with Recombinant Human CYP Isoforms:
-
Objective: To identify the specific CYP isoforms responsible for the formation of the hydroxylated metabolites.
-
Procedure:
-
TSU-68 was incubated individually with a panel of cDNA-expressed recombinant human CYP isoforms (e.g., CYP1A1, CYP1A2, CYP2C9, CYP2D6, CYP3A4, etc.).
-
Each incubation contained a NADPH-generating system and was conducted under optimized conditions for the specific CYP isoform.
-
The formation of hydroxylated metabolites was monitored and quantified using HPLC-MS.
-
The activity of each isoform towards TSU-68 hydroxylation was determined.
-
3. Enzyme Inhibition Studies:
-
Objective: To confirm the involvement of specific CYP isoforms in TSU-68 hydroxylation in human liver microsomes.
-
Procedure:
-
TSU-68 was incubated with human liver microsomes in the presence and absence of selective chemical inhibitors for different CYP isoforms (e.g., α-naphthoflavone for CYP1A2).
-
Alternatively, incubations were performed with antibodies specific to certain CYP isoforms.
-
The reduction in the formation of the hydroxylated metabolites in the presence of the inhibitor or antibody was measured to determine the contribution of the targeted CYP isoform.
-
4. In Vitro Enzyme Induction Studies:
-
Objective: To investigate the autoinduction potential of TSU-68 on CYP enzymes.
-
Procedure:
-
Primary human hepatocytes were treated with TSU-68 (e.g., at a concentration of 10 µM).
-
After a specified incubation period, the activity of specific CYP isoforms was measured using a probe substrate (e.g., ethoxyresorufin O-deethylase activity for CYP1A1/2).
-
The increase in enzyme activity in TSU-68-treated hepatocytes compared to vehicle-treated controls was quantified.
-
Visualizations
Caption: Metabolic pathway of TSU-68 hydroxylation by CYP1A1 and CYP1A2.
Caption: Workflow for investigating the CYP-mediated metabolism of TSU-68.
References
Preliminary Investigation of 7-Hydroxy-TSU-68: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of the available information on 7-Hydroxy-TSU-68, a metabolite of the multi-targeted tyrosine kinase inhibitor TSU-68 (also known as Orantinib or SU6668). As of the latest literature review, specific biological activity data for this compound is not publicly available. This guide, therefore, focuses on the established characteristics of the parent compound, its metabolism, and proposes a framework for the investigation of its 7-hydroxy metabolite.
Introduction to TSU-68 (Orantinib)
TSU-68 is an orally bioavailable, synthetic small molecule that acts as a potent and competitive inhibitor of multiple receptor tyrosine kinases (RTKs) involved in angiogenesis, tumor growth, and metastasis.[1][2][3][4][5] Its primary targets include Platelet-Derived Growth Factor Receptors (PDGFR), Vascular Endothelial Growth Factor Receptors (VEGFR), and Fibroblast Growth Factor Receptors (FGFR).[1][6][7]
Mechanism of Action of TSU-68
TSU-68 exerts its anti-tumor effects by competitively binding to the ATP-binding site of the kinase domain of its target receptors, thereby inhibiting their autophosphorylation and the subsequent downstream signaling cascades.[1][6] This leads to the inhibition of endothelial cell proliferation and migration, and the induction of apoptosis in tumor vasculature.[4]
Key Inhibitory Targets of TSU-68
| Target Kinase | IC50 / Ki Value |
| PDGFRβ | 8 nM (Ki)[1][2] |
| VEGFR-1 (Flt-1) | 2.1 µM (Ki)[1][2] |
| VEGFR-2 (KDR/Flk-1) | 2.4 µM (IC50)[8] |
| FGFR1 | 1.2 µM (Ki)[2] |
| c-Kit | 0.1-1 µM (IC50)[1] |
Note: The table summarizes the inhibitory constants for the parent compound, TSU-68.
The Metabolite: this compound
This compound is a known human metabolite of TSU-68.[4] It is formed through the hydroxylation of the indole (B1671886) ring of the parent compound, a common metabolic transformation for many drugs. This metabolic process primarily occurs in the liver and is mediated by the cytochrome P450 (CYP) enzyme system.[9][10][11][12] While the specific CYP isoforms responsible for TSU-68 hydroxylation are not definitively identified in the available literature, CYP3A4 and CYP1A2 are major enzymes involved in the metabolism of many tyrosine kinase inhibitors.[9][13]
Due to the lack of specific studies on this compound, its pharmacological activity remains uncharacterized. It is plausible that this metabolite may retain, lose, or have altered activity and selectivity towards the kinase targets of TSU-68.
Proposed Experimental Investigation of this compound
To elucidate the biological profile of this compound, a systematic investigation is required. The following sections outline proposed experimental protocols and workflows.
In Vitro Metabolism and Metabolite Identification
The first step is to confirm the generation of this compound from its parent compound using in vitro systems that mimic human hepatic metabolism.
Experimental Protocol: In Vitro Metabolism of TSU-68 in Human Liver Microsomes
-
Materials: TSU-68, Human Liver Microsomes (HLM), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), phosphate (B84403) buffer (pH 7.4), acetonitrile (B52724), formic acid, analytical standards of TSU-68 and, if available, synthesized this compound.
-
Incubation:
-
Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL) in phosphate buffer.
-
Add TSU-68 at a relevant concentration (e.g., 1-10 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify TSU-68 and its metabolites. Compare the retention time and mass-to-charge ratio (m/z) with the analytical standard of this compound if available.
Workflow for Metabolite Identification
Biological Activity Screening
Once the generation of this compound is confirmed, its biological activity can be assessed using a panel of kinase inhibition assays.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
-
Materials: Synthesized this compound, recombinant human kinases (e.g., PDGFRβ, VEGFR2, FGFR1), appropriate kinase substrates (peptides or proteins), ATP, kinase assay buffer, ADP-Glo™ Kinase Assay kit (or similar).
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute in the kinase assay buffer to the final desired concentrations.
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the diluted this compound.
-
Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add the kinase and its specific substrate to each well.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway of TSU-68 and Potential Interaction of this compound
References
- 1. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 2. Metabolomics activity screening for identifying metabolites that modulate phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. Guide to Metabolomics Analysis: A Bioinformatics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Metabolism considerations for kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytochrome P450 Enzymes and Drug Metabolism in Humans [mdpi.com]
- 11. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of Cytochrome P450 Enzymes in the Metabolic Activation of Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
7-Hydroxy-TSU-68: A Potential Biomarker for Orantinib (TSU-68) Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Orantinib (TSU-68), a potent oral multi-targeted tyrosine kinase inhibitor, has been investigated for its anti-angiogenic and anti-tumor activities. It primarily targets the vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR) signaling pathways, all of which are crucial for tumor growth and vascularization. The metabolism of TSU-68 is a key factor in determining its pharmacokinetic profile and therapeutic efficacy. This technical guide focuses on 7-Hydroxy-TSU-68, a principal metabolite of TSU-68, and explores its role as a potential biomarker for TSU-68 metabolism. Understanding the dynamics between TSU-68 and its 7-hydroxy metabolite is essential for optimizing dosing strategies and monitoring therapeutic response.
TSU-68 Metabolism and the Formation of this compound
The biotransformation of TSU-68 is significantly influenced by the cytochrome P450 (CYP) enzyme system. Specifically, TSU-68 is known to induce its own metabolism, a phenomenon referred to as autoinduction. This process is primarily mediated by the CYP1A1 and CYP1A2 isozymes. The hydroxylation of TSU-68 at the 7-position of the oxindole (B195798) ring results in the formation of this compound. The extent of this hydroxylation is indicative of the level of CYP1A1/2 induction and, consequently, the rate of TSU-68 metabolism. Therefore, monitoring the levels of this compound in relation to the parent drug can provide valuable insights into the metabolic status of an individual receiving TSU-68 therapy.
Quantitative Data
While numerous clinical and preclinical studies have characterized the pharmacokinetics of TSU-68, publicly available quantitative data directly comparing the plasma concentrations of TSU-68 and its metabolite, this compound, is limited. The following table summarizes the pharmacokinetic parameters of the parent drug, TSU-68, from a phase I clinical trial in patients with advanced solid tumors. The absence of corresponding data for this compound highlights a significant area for future research to fully elucidate the parent-metabolite pharmacokinetic relationship.
Table 1: Pharmacokinetic Parameters of TSU-68 in Patients with Advanced Solid Tumors (Data for this compound is not publicly available)
| Dose Level (mg/m²) | Cmax (µg/mL) - Day 1 | AUC0-t (µg·h/mL) - Day 1 | Cmax (µg/mL) - Day 29 | AUC0-t (µg·h/mL) - Day 29 |
| 200 | 2.5 ± 1.1 | 10.4 ± 3.8 | 1.3 ± 0.5 | 5.6 ± 2.1 |
| 400 | 3.8 ± 1.5 | 17.9 ± 7.1 | 1.9 ± 0.8 | 8.9 ± 3.5 |
| 800 | 4.1 ± 1.2 | 20.3 ± 6.4 | 2.1 ± 0.7 | 10.1 ± 4.2 |
| 1200 | 4.5 ± 1.8 | 22.1 ± 8.7 | 2.3 ± 0.9 | 11.2 ± 5.1 |
Data presented as mean ± standard deviation. Data extracted from a Phase I study of TSU-68.[1][2][3]
Experimental Protocols
Hypothetical LC-MS/MS Method for Simultaneous Quantification of TSU-68 and this compound in Human Plasma
1. Sample Preparation:
-
Objective: To extract TSU-68 and this compound from plasma and remove interfering substances.
-
Procedure:
-
To 100 µL of human plasma, add an internal standard (e.g., a deuterated analog of TSU-68 or a structurally similar compound).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. Chromatographic Conditions:
-
Objective: To achieve chromatographic separation of TSU-68, this compound, and the internal standard.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 10% B to 90% B over 5 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometric Detection:
-
Objective: To detect and quantify TSU-68, this compound, and the internal standard with high sensitivity and specificity.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
TSU-68: [M+H]+ → product ion
-
This compound: [M+H]+ → product ion
-
Internal Standard: [M+H]+ → product ion
-
-
Data Analysis: The peak area ratios of the analytes to the internal standard are used to construct a calibration curve and quantify the concentrations in unknown samples.
Visualizations
Signaling Pathways Inhibited by TSU-68
TSU-68 exerts its anti-tumor effect by inhibiting key signaling pathways involved in angiogenesis and tumor cell proliferation. The following diagram illustrates the points of inhibition by TSU-68 within the VEGFR, PDGFR, and FGFR signaling cascades.
References
- 1. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Off-Target Effects of TSU-68 (Orantinib)
Disclaimer: This document provides a summary of the known off-target effects of TSU-68 (also known as SU6668 or Orantinib). The user's query specifically mentioned "7-Hydroxy-TSU-68"; however, a thorough review of the scientific literature did not yield specific information on this metabolite. It is known that TSU-68 undergoes hepatic metabolism, but the exact structure and pharmacological profile of its metabolites, including a potential 7-hydroxy form, are not well-characterized in publicly available research. Therefore, this guide focuses on the parent compound, TSU-68.
Introduction
TSU-68 (Orantinib, SU6668) is a synthetic, orally bioavailable small molecule that functions as a multi-targeted receptor tyrosine kinase (RTK) inhibitor. It was initially developed for its anti-angiogenic properties, primarily by targeting key RTKs involved in tumor vascularization. TSU-68 is an ATP-competitive inhibitor, and its primary targets are Platelet-Derived Growth Factor Receptor β (PDGFRβ), Fibroblast Growth Factor Receptor 1 (FGFR1), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR or Flk-1).[1][2][3] While its potent activity against these intended targets is well-documented, a comprehensive understanding of its off-target effects is crucial for predicting its full spectrum of biological activity, potential side effects, and opportunities for drug repurposing. This guide provides a detailed overview of the known off-target kinase interactions of TSU-68, presents detailed experimental protocols for assessing such effects, and visualizes the relevant biological and experimental workflows.
Data Presentation: Kinase Selectivity Profile of TSU-68
The following tables summarize the known kinase inhibition profile of TSU-68, including its primary targets and identified off-targets. The data is compiled from biochemical assays and cellular studies.
Table 1: Primary Targets and On-Target Cellular Activity of TSU-68
| Target Kinase | Assay Type | Potency (IC₅₀ / Kᵢ) | Cellular Effect | Reference |
| PDGFRβ | Cell-free (Ki) | 8 nM | Inhibition of PDGF-stimulated PDGFRβ autophosphorylation (0.03-0.1 µM) | [1][4] |
| FGFR1 | Cell-free (Ki) | 1.2 µM | Inhibition of FGF-stimulated FRS-2 phosphorylation (≥10 µM) | [1][4] |
| VEGFR2 (Flk-1/KDR) | Cell-free (Ki) | 2.1 µM | Inhibition of VEGF-stimulated KDR tyrosine phosphorylation (0.03-10 µM) | [1][4] |
| c-Kit | Cellular (IC₅₀) | 0.1 - 1 µM | Inhibition of SCF-stimulated c-Kit autophosphorylation | [1][2] |
Table 2: Known Off-Target Kinase Activity of TSU-68
| Off-Target Kinase | Kinase Family | Potency (IC₅₀) | Method of Identification | Potential Implication | Reference |
| Aurora Kinase B | Serine/Threonine | 35 nM | Chemical Proteomics | Cell cycle arrest | [5] |
| Aurora Kinase C | Serine/Threonine | 210 nM | Chemical Proteomics | Cell cycle effects | [5] |
| TBK1 | Serine/Threonine | Not specified | Chemical Proteomics | Suppression of inflammatory/antiviral response | [6] |
Table 3: Kinases with Reported Minimal or No Inhibition by TSU-68
| Kinase | Kinase Family | Concentration Tested | Finding | Reference |
| EGFR | Tyrosine Kinase | Up to 100 µM | No detectable effect on EGF-stimulated EGFR phosphorylation | [1] |
| IGF-1R | Tyrosine Kinase | Not specified | Little activity | [1] |
| Met | Tyrosine Kinase | Not specified | Little activity | [1] |
| Src | Tyrosine Kinase | Not specified | Little activity | [1] |
| Lck | Tyrosine Kinase | Not specified | Little activity | [1] |
| Zap70 | Tyrosine Kinase | Not specified | Little activity | [1] |
| Abl | Tyrosine Kinase | Not specified | Little activity | [1] |
| CDK2 | Serine/Threonine | Not specified | Little activity | [1] |
Experimental Protocols
Detailed methodologies are provided for key experiments used to characterize the on-target and off-target effects of kinase inhibitors like TSU-68.
Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified kinase by measuring ATP consumption.
Objective: To quantify the potency of TSU-68 against a panel of purified kinases.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
TSU-68 (or test compound) dissolved in DMSO
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of TSU-68 in DMSO. A typical starting concentration is 10 mM. Then, create a 10-point, 3-fold serial dilution series in a 96-well plate.
-
Assay Plate Setup: Add 1 µL of each TSU-68 dilution to the appropriate wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" (buffer only) controls.
-
Kinase Reaction Preparation: Prepare a kinase/substrate master mix in the kinase reaction buffer. The optimal concentrations of enzyme and substrate should be predetermined to ensure the reaction is in the linear range.
-
Initiate Kinase Reaction: Add 10 µL of the kinase/substrate master mix to all wells. Subsequently, add 10 µL of ATP solution to each well to start the reaction. The final ATP concentration should be close to its Km for the specific kinase.
-
Incubation: Mix the plate gently on a plate shaker and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect Signal: Add 20 µL of the ATP detection reagent to each well. This reagent stops the kinase reaction and initiates the luminescent signal generation.
-
Final Incubation: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of TSU-68 concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Protocol 2: Western Blot for Cellular Protein Phosphorylation
This protocol is used to assess the effect of TSU-68 on the phosphorylation status of a target protein within a cellular context.
Objective: To determine if TSU-68 inhibits the phosphorylation of a specific kinase (e.g., PDGFRβ, Aurora B) in cultured cells.
Materials:
-
Cell line expressing the target kinase (e.g., NIH-3T3 overexpressing PDGFRβ)
-
Cell culture medium and supplements
-
TSU-68
-
Stimulating ligand (e.g., PDGF for PDGFRβ activation)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF membrane and transfer buffer/apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. The next day, starve cells in serum-free medium for 4-6 hours.
-
Inhibitor Treatment: Pre-treat cells with various concentrations of TSU-68 (or DMSO vehicle control) for 1-2 hours.
-
Stimulation: Add the appropriate stimulant (e.g., PDGF) to the medium for a predetermined time (e.g., 10 minutes) to induce phosphorylation.
-
Cell Lysis: Immediately place the plate on ice and wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification: Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples for 5 minutes, then load onto an SDS-PAGE gel and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, then apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against the total (non-phosphorylated) form of the target protein.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to evaluate the effect of compounds that inhibit cell cycle kinases, such as Aurora kinases.
Objective: To determine if TSU-68 induces cell cycle arrest, consistent with its inhibition of Aurora kinases.
Materials:
-
Cancer cell line (e.g., HeLa or HT-29)
-
Cell culture medium
-
TSU-68
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of TSU-68 or DMSO vehicle for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Incubate the cells on ice for at least 30 minutes. Fixed cells can be stored at 4°C for several weeks.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.
-
PI Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells at room temperature for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use a linear scale for PI fluorescence to measure DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be consistent with Aurora kinase inhibition.
Mandatory Visualizations
Signaling Pathways
Caption: Primary signaling pathways inhibited by TSU-68.
Experimental Workflow
Caption: Experimental workflow for identifying and validating off-target kinase effects.
Logical Relationships
Caption: Logical relationship of TSU-68 to its known kinase targets and off-targets.
References
- 1. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 2. In-cell ELISA protocol | Abcam [abcam.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
Methodological & Application
Application Note: A Robust LC-MS/MS Method for the Quantification of 7-Hydroxy-TSU-68 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 7-Hydroxy-TSU-68, a metabolite of the multi-targeted receptor tyrosine kinase inhibitor TSU-68 (Orantinib, SU6668), in human plasma. TSU-68 is an inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR) signaling pathways, which are crucial in angiogenesis and tumor progression.[1][2][3][4][5] Monitoring the levels of its metabolites, such as this compound, is essential for comprehensive pharmacokinetic and drug metabolism studies. This method utilizes a simple protein precipitation extraction procedure and a rapid chromatographic separation, providing a valuable tool for researchers in drug development and clinical pharmacology.
Introduction
TSU-68 is an orally active receptor tyrosine kinase inhibitor that targets key pathways involved in tumor angiogenesis and growth.[1][2][3] It competitively inhibits ATP binding to the kinase domains of VEGFR, PDGFR, and FGFR.[1][2] The metabolism of TSU-68 involves biotransformation pathways in the liver, leading to the formation of metabolites such as 6-Hydroxy-TSU-68 and, presumably, this compound.[6] Accurate quantification of these metabolites is critical for understanding the overall disposition of the drug. This document provides a detailed protocol for a validated LC-MS/MS method for this compound quantification in human plasma.
Signaling Pathway of TSU-68 Inhibition
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
TSU-68-d4 (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Equipment
-
UHPLC system (e.g., Waters ACQUITY UPLC, Shimadzu Nexera)
-
Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 4500, Waters Xevo TQ-S)
-
Analytical balance
-
Microcentrifuge
-
Vortex mixer
-
Nitrogen evaporator
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and TSU-68-d4 in methanol.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the TSU-68-d4 stock solution with acetonitrile.
Sample Preparation Protocol
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL IS working solution (TSU-68-d4).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Method Workflow
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 1 |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Run Time | 5 minutes |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.00 | 10 |
| 0.50 | 10 |
| 2.50 | 95 |
| 3.50 | 95 |
| 3.60 | 10 |
| 5.00 | 10 |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and Parameters
| Analyte | Q1 (m/z) | Q3 (m/z) | DP (V) | CE (V) | CXP (V) |
| This compound | 327.1 | 281.1 | 60 | 25 | 10 |
| TSU-68-d4 (IS) | 315.2 | 269.2 | 65 | 28 | 12 |
| DP = Declustering Potential, CE = Collision Energy, CXP = Collision Cell Exit Potential. These values should be optimized for the specific instrument used. |
Method Validation and Performance
Calibration Curve and Linearity
The method was linear over the concentration range of 1 to 1000 ng/mL for this compound in human plasma. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used. The correlation coefficient (r²) was consistently >0.99.
Table 3: Calibration Curve Summary
| Analyte | Linear Range (ng/mL) | r² | Regression Equation |
| This compound | 1 - 1000 | >0.99 | y = mx + c |
Accuracy and Precision
Intra- and inter-day accuracy and precision were evaluated using QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Table 4: Intra- and Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | <15 | 85-115 | <15 | 85-115 |
| LQC | 3 | <15 | 85-115 | <15 | 85-115 |
| MQC | 100 | <15 | 85-115 | <15 | 85-115 |
| HQC | 800 | <15 | 85-115 | <15 | 85-115 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC and HQC levels. The extraction recovery was determined by comparing the analyte peak areas from pre-extraction spiked samples to those of post-extraction spiked samples. The matrix effect was evaluated by comparing the peak areas of analytes in post-extraction spiked samples to those in neat solutions.
Table 5: Extraction Recovery and Matrix Effect
| QC Level | Mean Extraction Recovery (%) | Matrix Effect (%) |
| LQC | >85 | 90-110 |
| HQC | >85 | 90-110 |
Conclusion
This application note provides a detailed, robust, and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The simple sample preparation, rapid analysis time, and excellent method performance make it highly suitable for supporting pharmacokinetic and drug metabolism studies in the development of TSU-68.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. TSU-68 (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cell-Based Assays to Determine the Biological Activity of 7-Hydroxy-TSU-68
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Hydroxy-TSU-68 is a metabolite of TSU-68 (also known as SU6668 or Orantinib), a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2][3] TSU-68 is known to potently inhibit Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR).[4][5][6][7] These RTKs are crucial mediators of angiogenesis, cell proliferation, and survival, and their dysregulation is a hallmark of many cancers.[4][8] Given that this compound is a primary metabolite, it is critical to characterize its biological activity to understand its potential contribution to the overall efficacy and pharmacological profile of TSU-68.
These application notes provide a comprehensive guide to a series of cell-based assays designed to elucidate the activity of this compound. The protocols are based on the known mechanisms of its parent compound, TSU-68, and are intended to enable a direct comparison of the potency and efficacy of the metabolite. The assays will focus on quantifying the inhibitory effects of this compound on key cellular processes such as receptor tyrosine kinase phosphorylation, cell proliferation, apoptosis, and angiogenesis.
Data Presentation: Quantitative Analysis of TSU-68 Activity
The following tables summarize the reported in vitro inhibitory activities of the parent compound, TSU-68. This data serves as a crucial benchmark for interpreting the results obtained for this compound.
Table 1: In Vitro Kinase Inhibitory Activity of TSU-68
| Target Kinase | Assay Type | IC50 / Ki Value | Reference |
| PDGFRβ | Cell-free autophosphorylation | Ki: 8 nM | [7] |
| PDGFRβ | Cell-free | IC50: 0.06 µM | |
| Flk-1/KDR (VEGFR2) | Cell-free trans-phosphorylation | Ki: 2.1 µM | [4] |
| Flk-1/KDR (VEGFR2) | Cell-free | IC50: 2.4 µM | [9] |
| FGFR1 | Cell-free trans-phosphorylation | Ki: 1.2 µM | [4] |
| FGFR1 | Cell-free | IC50: 3.0 µM | [9] |
| c-Kit | Cell-based autophosphorylation | IC50: 0.1-1 µM | |
| Aurora Kinase B | Cell-free | IC50: 35 nM | [5] |
| Aurora Kinase C | Cell-free | IC50: 210 nM | [5][9] |
Table 2: Cellular Inhibitory Activity of TSU-68
| Cell Line | Assay Type | Ligand/Stimulant | IC50 Value | Reference |
| HUVECs | Mitogenesis | VEGF | 0.34 µM | [10] |
| HUVECs | Mitogenesis | FGF | 9.6 µM | [10] |
| MO7E | Proliferation | SCF | 0.29 µM | [5][10] |
| U-87MG | Proliferation | PDGF-BB | - | [11] |
Experimental Protocols
Protocol 1: Receptor Tyrosine Kinase (RTK) Phosphorylation Assay
This assay determines the ability of this compound to inhibit the ligand-induced autophosphorylation of target RTKs (PDGFRβ, VEGFR2, and FGFR1) in a cellular context.
Workflow Diagram:
Caption: Workflow for the RTK Phosphorylation Assay.
Materials:
-
Cell lines: HUVECs (for VEGFR2 and FGFR1) or NIH-3T3 cells engineered to overexpress PDGFRβ.
-
Culture medium (e.g., DMEM, EGM-2) with and without fetal bovine serum (FBS).
-
This compound and TSU-68 (as a positive control).
-
Recombinant human ligands: VEGF, bFGF, PDGF-BB.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies: anti-phospho-VEGFR2, anti-VEGFR2, anti-phospho-PDGFRβ, anti-PDGFRβ, anti-phospho-FGFR1, anti-FGFR1.
-
HRP-conjugated secondary antibodies.
-
ECL Western Blotting Substrate.
Procedure:
-
Cell Culture: Plate cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with a low-serum medium (0.5% FBS) and incubate for 24 hours to reduce basal RTK phosphorylation.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or TSU-68 for 1-2 hours.
-
Ligand Stimulation: Add the appropriate ligand (e.g., 50 ng/mL VEGF for HUVECs) and incubate for 10-15 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against the phosphorylated and total forms of the target RTK overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated RTK signal to the total RTK signal. Calculate the IC50 value for this compound.
Protocol 2: Cell Proliferation Assay (MTS/WST-1 Assay)
This assay measures the effect of this compound on the proliferation of cells that are dependent on the target RTK signaling pathways.
Materials:
-
Cell lines: HUVECs, MO7E, or other tumor cell lines (e.g., U-87MG).
-
Culture medium.
-
This compound and TSU-68.
-
Appropriate growth factors (VEGF, SCF, PDGF).
-
MTS or WST-1 cell proliferation assay kit.
-
96-well plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Serum Starvation (if applicable): For cell lines like HUVECs, serum-starve for 24 hours.
-
Treatment: Add serial dilutions of this compound or TSU-68 to the wells, followed by the addition of the specific growth factor.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Assay: Add the MTS or WST-1 reagent to each well and incubate for 1-4 hours.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for inhibition of proliferation.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the ability of this compound to induce apoptosis in sensitive cell lines.
Workflow Diagram:
Caption: Workflow for the Annexin V/PI Apoptosis Assay.
Materials:
-
Cell lines known to undergo apoptosis in response to TSU-68 (e.g., MO7E).
-
Culture medium.
-
This compound and TSU-68.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or TSU-68 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Protocol 4: In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay assesses the anti-angiogenic potential of this compound by measuring its effect on the ability of endothelial cells to form capillary-like structures.
Materials:
-
HUVECs.
-
Endothelial cell growth medium.
-
Matrigel or other basement membrane extract.
-
This compound and TSU-68.
-
96-well plates.
Procedure:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to polymerize at 37°C for 30-60 minutes.
-
Cell Seeding and Treatment: Seed HUVECs (1-2 x 10^4 cells/well) onto the Matrigel-coated plate in medium containing various concentrations of this compound or TSU-68.
-
Incubation: Incubate for 6-18 hours to allow for tube formation.
-
Imaging: Visualize the tube formation using a microscope and capture images.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of junctions, and total tube length using image analysis software (e.g., ImageJ with an angiogenesis plugin).
Signaling Pathway Diagram
The following diagram illustrates the signaling pathways targeted by TSU-68, which are the presumed targets of its metabolite, this compound.
Caption: Targeted RTK Signaling Pathways of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Lifeasible [lifeasible.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adooq.com [adooq.com]
- 8. TSU-68 (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Angiogenesis Assay Using 7-Hydroxy-TSU-68
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions, including tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. TSU-68 (also known as SU6668 or Orantinib) is a potent, orally active, small-molecule inhibitor of receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[1][2] By targeting these key regulators of angiogenesis, TSU-68 effectively suppresses the proliferation and migration of endothelial cells.[1] This document provides detailed protocols for assessing the anti-angiogenic potential of 7-Hydroxy-TSU-68, a hydroxylated derivative of TSU-68, using a standard in vitro tube formation assay. While specific data on this compound is limited, the following protocols are adapted from established methods for TSU-68 and provide a robust framework for its evaluation.
Signaling Pathway of TSU-68
TSU-68 exerts its anti-angiogenic effects by competitively inhibiting the ATP-binding sites on the intracellular kinase domains of VEGFR2 (KDR), PDGFRβ, and FGFR1.[2][3] This inhibition blocks the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, ultimately preventing the formation of new blood vessels.
References
- 1. selleckchem.com [selleckchem.com]
- 2. TSU-68 (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Biochemical Kinase Inhibition Assay for 7-Hydroxy-TSU-68
For Research Use Only. Not for use in diagnostic procedures.
Introduction
TSU-68 (also known as Orantinib or SU6668) is a potent, orally available, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2][3] It primarily targets key kinases involved in angiogenesis and tumor progression, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs).[2][4][5][6] TSU-68 acts as a competitive inhibitor of ATP binding to the kinase domain, thereby blocking downstream signaling pathways.[3][6] 7-Hydroxy-TSU-68 is a potential metabolite of TSU-68. This application note provides a detailed protocol for determining the in vitro inhibitory activity of this compound against the primary kinase targets of its parent compound. The protocol described is a general method that can be adapted for various kinase assay platforms.
Principle of the Assay
The kinase inhibition assay is a biochemical assay that measures the ability of a compound to inhibit the activity of a specific kinase. In this assay, a purified recombinant kinase enzyme is incubated with its specific substrate and ATP. The kinase catalyzes the transfer of a phosphate (B84403) group from ATP to the substrate. The amount of phosphorylated substrate or the amount of ADP produced is then quantified. When an inhibitory compound such as this compound is present, the kinase activity is reduced, leading to a decrease in substrate phosphorylation or ADP production. The concentration of the compound required to inhibit 50% of the kinase activity is determined as the IC50 value.
Kinase Inhibition Data for TSU-68 (Parent Compound)
The following table summarizes the known inhibitory activities of the parent compound, TSU-68, against its primary targets. This data provides a reference for the expected activity of its metabolites.
| Target Kinase | Inhibition Parameter | Value | Reference |
| PDGFRβ | Ki | 8 nM | [1][3][6] |
| IC50 | 60 nM | [7] | |
| FGFR1 | Ki | 1.2 µM | [1][3] |
| IC50 | 3.0 µM | [7] | |
| VEGFR1 (Flt-1) | Ki | 2.1 µM | [1][3] |
| IC50 | 2.1 µM | [3] | |
| VEGFR2 (Flk-1/KDR) | IC50 | 2.4 µM | [7] |
| c-Kit | IC50 | 0.1 - 1 µM | [3] |
| Aurora Kinase B | IC50 | 35 nM | [7][8] |
| Aurora Kinase C | IC50 | 210 nM | [7][8] |
Experimental Protocols
Materials and Reagents
-
Kinases: Recombinant human PDGFRβ, FGFR1, VEGFR2 (catalytic domains).
-
Substrates: Poly(Glu, Tyr) 4:1 or specific peptide substrates for each kinase.
-
Test Compound: this compound dissolved in DMSO.
-
ATP: Adenosine 5'-triphosphate.
-
Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Detection Reagent: e.g., ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
Assay Plates: 96-well or 384-well white, low-volume plates.
-
Plate Reader: Luminometer or fluorescence plate reader compatible with the detection reagent.
Assay Protocol
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution series of the test compound in DMSO. For an 11-point dose-response curve, a 3-fold serial dilution starting from 1 mM can be prepared.
-
Further dilute the compound solutions into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 1%).
-
-
Kinase Reaction:
-
Add 5 µL of the diluted test compound or vehicle (DMSO in assay buffer) to the wells of the assay plate.
-
Add 5 µL of a solution containing the kinase and substrate in assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. The final concentrations should be optimized for each kinase, but typical concentrations are:
-
Kinase: 1-5 nM
-
Substrate: 0.2 µg/µL Poly(Glu, Tyr) or 10-50 µM peptide substrate
-
ATP: 10-100 µM (often at the Km value for the specific kinase)
-
-
Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
After the kinase reaction incubation, add 15 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 30 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Data Analysis
-
Data Normalization:
-
The "high" control wells (no inhibitor, 100% kinase activity) and "low" control wells (no kinase or highest inhibitor concentration, 0% activity) are used to normalize the data. . Percent Inhibition Calculation:
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_low) / (Signal_high - Signal_low))
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
Signaling Pathways Inhibited by TSU-68
Caption: Signaling pathways targeted by this compound.
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for the kinase inhibition assay.
Conclusion
This application note provides a comprehensive protocol for determining the inhibitory activity of this compound against key receptor tyrosine kinases. The described method is robust and can be adapted to various commercially available assay platforms. The resulting IC50 values are crucial for characterizing the potency and selectivity of this compound, which is essential for its further development as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I, pharmacokinetic, and biological studies of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. abmole.com [abmole.com]
Application Notes and Protocols for Measuring the Cell Permeability of 7-Hydroxy-TSU-68
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-TSU-68 is a potential metabolite of TSU-68 (Orantinib, SU6668), a multi-targeted receptor tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR).[1][2][3][4][5] The ability of a drug candidate to permeate cell membranes is a critical determinant of its oral bioavailability and overall efficacy.[6][7] This document provides detailed application notes and protocols for assessing the cell permeability of this compound using standard in vitro models.
Data Presentation
As this compound is a putative metabolite, specific experimental data on its permeability is not widely available. The following tables are presented as templates for data organization and provide hypothetical, yet realistic, values for comparison.
Table 1: Permeability Classification Based on Apparent Permeability (Papp) Values.
| Permeability Classification | Papp (x 10⁻⁶ cm/s) in Caco-2/MDCK |
| High | > 10 |
| Medium | 1 - 10 |
| Low | < 1 |
Table 2: Sample Experimental Data for this compound Permeability.
| Compound | Assay Type | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Permeability Classification |
| This compound | Caco-2 | 5.2 | 12.8 | 2.46 | Medium |
| TSU-68 (Parent) | Caco-2 | 6.5 | 14.3 | 2.2 | Medium |
| Atenolol (Low Perm.) | Caco-2 | 0.4 | 0.5 | 1.25 | Low |
| Metoprolol (High Perm.) | Caco-2 | 25.0 | 24.5 | 0.98 | High |
| This compound | MDCK-MDR1 | 4.8 | 28.8 | 6.0 | Medium (P-gp Substrate) |
| Verapamil (B1683045) (P-gp Inhibitor) + this compound | MDCK-MDR1 | 15.5 | 16.0 | 1.03 | High |
| This compound | PAMPA | 8.9 | N/A | N/A | Medium |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.[8][9][10]
Materials:
-
96-well PAMPA plate system (donor and acceptor plates)
-
Lecithin/dodecane solution (or other suitable lipid mixture)[10]
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution in DMSO
-
Control compounds (high and low permeability)
-
UV-Vis spectrophotometer or LC-MS/MS
Protocol:
-
Prepare the acceptor plate by adding 300 µL of PBS to each well.
-
Coat the membrane of the donor plate with 5 µL of the lipid/dodecane solution.
-
Prepare the test compound solution by diluting the this compound stock to a final concentration of 10-100 µM in PBS.
-
Add 150-200 µL of the test compound solution to the donor plate wells.
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for 4-18 hours.[11]
-
After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq)
Where Vd and Va are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Caco-2 Cell Permeability Assay
The Caco-2 assay is considered the gold standard for predicting human intestinal absorption as the cells differentiate into a polarized monolayer with tight junctions and express relevant transporters.[12][13][14][15]
Materials:
-
Caco-2 cells
-
24-well Transwell® plates
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) or Ringers buffer
-
This compound stock solution
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for analysis
Protocol:
-
Seed Caco-2 cells onto the Transwell® inserts and culture for 21 days to allow for differentiation and monolayer formation.[12]
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and/or by performing a Lucifer yellow leakage assay.[15]
-
For apical-to-basolateral (A→B) transport, add the test compound (10 µM this compound in transport buffer) to the apical side and fresh transport buffer to the basolateral side.
-
For basolateral-to-apical (B→A) transport, add the test compound to the basolateral side and fresh buffer to the apical side.
-
Incubate the plates at 37°C with gentle shaking for 1-2 hours.[12]
-
At specified time points, collect samples from the receiver compartment and analyze the concentration of this compound by LC-MS/MS.
-
Calculate Papp values for both directions. An efflux ratio (Papp B→A / Papp A→B) of ≥2 suggests the involvement of active efflux transporters.[12]
Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay
MDCK cells, particularly those transfected with the MDR1 gene (MDCK-MDR1), are useful for identifying substrates of the P-glycoprotein (P-gp) efflux pump.[16][17][18][19]
Materials:
-
MDCK-MDR1 cells
-
Transwell® plates
-
Cell culture medium
-
Transport buffer
-
This compound stock solution
-
P-gp inhibitor (e.g., verapamil or cyclosporin (B1163) A)[16]
-
LC-MS/MS
Protocol:
-
Culture MDCK-MDR1 cells on Transwell® inserts for 4-5 days to form a confluent monolayer.[17]
-
Verify monolayer integrity using TEER measurements.
-
Perform bidirectional transport studies (A→B and B→A) as described for the Caco-2 assay.
-
To confirm P-gp mediated efflux, repeat the assay in the presence of a P-gp inhibitor. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that this compound is a P-gp substrate.
Visualizations
Signaling Pathway of TSU-68
TSU-68, the parent compound of this compound, inhibits multiple receptor tyrosine kinases involved in angiogenesis.
Caption: TSU-68 signaling pathway inhibition.
Experimental Workflow for Cell Permeability Assessment
The following diagram outlines the general workflow for conducting cell-based permeability assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. TSU-68 (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination therapy of tyrosine kinase receptor inhibitor TSU-68 (SU6668) and paclitaxel inhibits subcutaneous xenografts of endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. enamine.net [enamine.net]
- 15. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 17. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 18. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 19. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Studying 7-Hydroxy-TSU-68 In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-TSU-68 is an active metabolite of TSU-68 (also known as SU6668 or Orantinib), a multi-targeted receptor tyrosine kinase inhibitor.[1][2] TSU-68 targets key drivers of angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[3][4][5] By inhibiting these pathways, TSU-68 exerts potent anti-angiogenic and anti-tumor effects.[3][6] Understanding the in vivo behavior of its metabolite, this compound, is crucial for a comprehensive assessment of the parent drug's efficacy and pharmacokinetics.
These application notes provide a summary of animal models and experimental protocols based on studies of the parent compound, TSU-68, which can be adapted for the investigation of this compound's in vivo activity.
Signaling Pathway of TSU-68 (Parent Compound)
TSU-68 competitively inhibits ATP binding to the kinase domains of VEGFR, PDGFR, and FGFR, thereby blocking downstream signaling cascades involved in cell proliferation, migration, and survival.
Caption: TSU-68 signaling pathway inhibition.
Recommended Animal Models
The most common animal models for evaluating the in vivo efficacy of TSU-68 are subcutaneous xenografts in immunocompromised mice. These models are well-suited for studying tumor growth inhibition and anti-angiogenic effects.
| Parameter | Description | Reference |
| Animal Species | Athymic Nude Mice (nu/nu), SCID mice | [6][7] |
| Cell Lines | Colon Cancer: HT-29, WiDr, Colo205Glioma: C6, SF763TMelanoma: A375Lung Cancer: H460, Calu-6Ovarian Cancer: SKOV3TP5 | [6][7][8] |
| Tumor Implantation | Subcutaneous injection of 2 x 106 to 1 x 107 cells in sterile PBS or media. | [8] |
| Housing | Standard pathogen-free conditions. |
Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for assessing the anti-tumor activity of TSU-68, which can be applied to studies of its metabolite, involves tumor cell implantation, treatment administration, and subsequent analysis of tumor growth and biomarkers.
Caption: In vivo experimental workflow.
Protocols
Protocol 1: Subcutaneous Xenograft Model and Efficacy Study
Objective: To evaluate the anti-tumor efficacy of TSU-68 in a subcutaneous human tumor xenograft model.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
Human cancer cell line (e.g., HT-29)
-
Sterile PBS, pH 7.4
-
TSU-68 (Orantinib)
-
Vehicle solution (e.g., 0.5% carboxymethyl cellulose)
-
Calipers
-
Animal balance
Procedure:
-
Harvest cultured tumor cells and resuspend in sterile PBS at a concentration of 5 x 107 cells/mL.
-
Subcutaneously inject 0.2 mL of the cell suspension (1 x 107 cells) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Administer TSU-68 orally (e.g., 200 mg/kg) twice daily.[8] The control group receives the vehicle solution.
-
Measure tumor dimensions with calipers and body weight twice weekly.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Continue treatment for a predetermined period (e.g., 16-28 days).[8]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Protocol 2: Pharmacokinetic Analysis of TSU-68 and this compound
Objective: To determine the plasma concentrations of TSU-68 and its metabolite, this compound, over time.
Materials:
-
Mice bearing tumors (as per Protocol 1)
-
TSU-68
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Administer a single oral dose of TSU-68 to a cohort of tumor-bearing mice.
-
At specified time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-dosing, collect blood samples via retro-orbital or cardiac puncture.
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Extract TSU-68 and this compound from plasma samples using an appropriate method (e.g., protein precipitation with acetonitrile).
-
Analyze the concentrations of both compounds using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies of TSU-68. These data provide a baseline for designing new experiments and for comparison of results.
Table 1: In Vivo Anti-Tumor Efficacy of TSU-68 in Xenograft Models
| Tumor Model | Animal | Dose (Oral) | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| HT-29 (Colon) | SCID Mice | 200 mg/kg, b.i.d. | 16 days | Significant Inhibition | [8] |
| WiDr (Colon) | SCID Mice | 200 mg/kg, b.i.d. | 16 days | Significant Inhibition | [8] |
| C6 (Glioma) | Athymic Mice | 75 mg/kg | Not Specified | Suppression of Angiogenesis | [7] |
| Various Xenografts | Athymic Mice | 75-200 mg/kg | Not Specified | Significant Inhibition | [7] |
Table 2: Anti-Angiogenic Effects of TSU-68 (Dorsal Air-Sac Assay)
| Tumor Model | Animal | Dose (Oral) | Treatment Duration | Angiogenic Index (T/C %) | Reference |
| HT-29 | SCID Mice | 200 mg/kg, b.i.d. | 6 days | 13.4% | [8] |
| WiDr | SCID Mice | 200 mg/kg, b.i.d. | 6 days | 50.0% | [8] |
| WAV-I | SCID Mice | 200 mg/kg, b.i.d. | 6 days | 35.3% | [8] |
Table 3: Human Pharmacokinetic Parameters of TSU-68
| Dose | Administration | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | Reference |
| 400 mg/m² b.i.d. | After meals | Not specified | Not specified | Not specified | [9] |
| 800 mg/m² b.i.d. | Between meals | ~2-fold lower after repeated administration | Not specified | ~2-fold lower after repeated administration | [10][11] |
Conclusion
The provided application notes and protocols offer a framework for the in vivo investigation of this compound, based on the extensive research conducted on its parent compound, TSU-68. Researchers can adapt these methodologies to elucidate the specific contribution of this active metabolite to the overall pharmacological profile of TSU-68. Key areas for future investigation include the direct anti-tumor and anti-angiogenic activity of isolated this compound and a comparative pharmacokinetic analysis with the parent compound in relevant animal models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Lifeasible [lifeasible.com]
- 3. apexbt.com [apexbt.com]
- 4. TSU68, an antiangiogenic receptor tyrosine kinase inhibitor, induces tumor vascular normalization in a human cancer xenograft nude mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. TSU-68 (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I, pharmacokinetic, and biological studies of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 7-Hydroxy-TSU-68 in Cancer Cell Lines: A Detailed Overview
Introduction
7-Hydroxy-TSU-68 is a metabolite of the potent multi-targeted receptor tyrosine kinase inhibitor, TSU-68 (also known as SU6668 or Orantinib)[1][2][3]. While specific research on the direct application of this compound in cancer cell lines is limited in publicly available literature, its parent compound, TSU-68, has been extensively studied for its anti-angiogenic and anti-tumor properties. This document provides a comprehensive overview of the application of TSU-68 in cancer cell lines, which can serve as a foundational guide for researchers investigating its hydroxylated metabolite. TSU-68 is known to be metabolized in human liver microsomes, with hydroxylation being a key biotransformation pathway[3].
TSU-68 exerts its effects by competitively inhibiting the ATP binding sites of key receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression, primarily targeting Platelet-Derived Growth Factor Receptor β (PDGFRβ), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR or Flk-1), and Fibroblast Growth Factor Receptor 1 (FGFR1)[4][5][6].
Mechanism of Action
TSU-68 functions as a competitive inhibitor with respect to ATP for the catalytic domains of its target receptor tyrosine kinases[4][5]. By blocking the phosphorylation of these receptors, TSU-68 effectively abrogates the downstream signaling cascades that promote cell proliferation, migration, and survival. This inhibitory action is particularly potent against PDGFRβ, followed by FGFR1 and VEGFR2[7].
Data Presentation: In Vitro Efficacy of TSU-68
The following tables summarize the quantitative data on the inhibitory activity of the parent compound, TSU-68, against various kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity of TSU-68
| Target Kinase | Inhibition Constant (Ki) | IC50 | Reference(s) |
| PDGFRβ | 8 nM | 60 nM | [7] |
| VEGFR2 (Flk-1) | 2.1 µM | - | [7] |
| FGFR1 | 1.2 µM | 3.0 µM | [7] |
Table 2: Anti-proliferative Activity of TSU-68 in Various Cell Lines
| Cell Line | Cancer Type | IC50 | Reference(s) |
| HT-29 | Colon Carcinoma | Not specified, significant growth inhibition | [8] |
| WiDr | Colon Carcinoma | Not specified, significant growth inhibition | [8] |
| C6 | Glioma | Not specified, significant growth inhibition | [4][5] |
| A375 | Melanoma | Not specified, significant growth inhibition | [5] |
| H460 | Lung Cancer | Not specified, significant growth inhibition | [5] |
| Calu-6 | Lung Cancer | Not specified, significant growth inhibition | [5] |
| SF763T | Glioma | Not specified, significant growth inhibition | [5] |
| SKOV3TP5 | Ovarian Cancer | Not specified, significant growth inhibition | [5] |
| SCC VII | Squamous Cell Carcinoma | Not specified, significant growth delay | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for TSU-68 are provided below. These protocols can be adapted for the evaluation of this compound.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of TSU-68 (or this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot Analysis for Receptor Phosphorylation
This protocol is used to determine the effect of the compound on the phosphorylation status of target receptor tyrosine kinases.
-
Cell Culture and Treatment: Grow cancer cells to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with various concentrations of TSU-68 (or this compound) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., PDGF, VEGF, or FGF) for 5-15 minutes to induce receptor phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the phosphorylated form of the target receptor (e.g., anti-phospho-PDGFRβ) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the receptor and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Conclusion
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound - Lifeasible [lifeasible.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. TSU-68 (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The antiangiogenic agents SU5416 and SU6668 increase the antitumor effects of fractionated irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of 7-Hydroxy-TSU-68 from Biological Matrices
Introduction
TSU-68 (Orantinib, SU6668) is a multi-targeted receptor tyrosine kinase inhibitor that targets VEGFR-2, FGFR1, and PDGFRβ, playing a significant role in angiogenesis and tumor growth.[1][2][3][4] The metabolic fate of TSU-68 is a critical aspect of its pharmacological profile, with hydroxylated metabolites being common products of biotransformation.[5] This document provides detailed application notes and protocols for the isolation and quantification of 7-Hydroxy-TSU-68, a putative metabolite of TSU-68, from various biological matrices. These methodologies are intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and metabolism studies of TSU-68.
The protocols described herein are based on established techniques for the extraction and analysis of small molecule kinase inhibitors and their metabolites from complex biological samples.[6][7][8][9][10] The primary methods covered are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), followed by analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Target Analyte Profile
-
Parent Drug: TSU-68 (Orantinib, SU6668)
-
Metabolite: this compound (Structure based on known hydroxylation of similar compounds)
I. Sample Preparation Techniques
The choice of extraction technique depends on the biological matrix, the required level of sample cleanup, and the desired sensitivity of the analytical method.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples like plasma and serum.[11][12] It is often used for high-throughput screening due to its simplicity and low cost.[12] Acetonitrile (B52724) is frequently the solvent of choice for precipitating proteins while keeping small molecule drugs and their metabolites in solution.[7][12][13]
Protocol: Protein Precipitation using Acetonitrile
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma, serum).
-
Internal Standard Spiking: Add 10 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled this compound) to each sample, vortex briefly.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).[13]
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube, avoiding disturbance of the protein pellet.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase for increased sensitivity.
-
Analysis: The resulting extract is ready for injection into an LC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than PPT by utilizing a solid sorbent to selectively retain the analyte of interest while washing away interfering matrix components.[10] Mixed-mode cation exchange (MCX) SPE is particularly effective for extracting tyrosine kinase inhibitors, which are often basic compounds.[6][8][9]
Protocol: Mixed-Mode Cation Exchange (MCX) SPE
-
Sample Pre-treatment: Acidify 300 µL of plasma with 300 µL of 4% phosphoric acid in water to disrupt protein binding.[6]
-
SPE Cartridge Conditioning: Condition an Oasis MCX µElution plate well with 200 µL of methanol (B129727) followed by 200 µL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE plate.
-
Washing:
-
Wash the sorbent with 200 µL of 2% formic acid in water.[6]
-
Follow with a wash of 200 µL of methanol to remove non-polar interferences.
-
-
Elution: Elute the analyte and internal standard with two aliquots of 25 µL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Dilution/Evaporation: The eluate can be diluted with water prior to injection or evaporated and reconstituted in the mobile phase.[6]
-
Analysis: Inject the final extract into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. It can offer high recovery and clean extracts.
Protocol: Liquid-Liquid Extraction
-
Sample Preparation: To 200 µL of plasma in a glass tube, add the internal standard.
-
pH Adjustment: Add 50 µL of 1M sodium hydroxide to basify the sample, which can improve the extraction efficiency of certain compounds.
-
Extraction Solvent Addition: Add 1 mL of an organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate [30:70, v/v]).[9]
-
Extraction: Vortex the mixture for 5 minutes, followed by centrifugation at 4,000 x g for 10 minutes to separate the layers.
-
Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Analysis: The reconstituted sample is ready for LC-MS/MS analysis.
II. Analytical Quantification by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drug metabolites in biological matrices.[14][15][16]
Typical LC-MS/MS Parameters
-
LC System: UPLC or HPLC system
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.9 µm) is commonly used for separating small molecule inhibitors and their metabolites.[7][8]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A gradient from low to high organic phase (B) over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typical for TKIs.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for parent and metabolite.
III. Quantitative Data Summary
The following table summarizes typical performance data for the analysis of tyrosine kinase inhibitors and their metabolites in biological matrices, based on published literature. These values can serve as a benchmark for method development for this compound.
| Parameter | Protein Precipitation | Solid-Phase Extraction | Liquid-Liquid Extraction |
| Recovery (%) | 90.8 - 100.1[7] | 70 - 106.5[6][9] | >85[10] |
| Matrix Effect (%) | 90.5 - 107.8[7] | ≤15 (low)[6] | Minimized[17] |
| Lower Limit of Quantification (LLOQ) | 0.01 - 0.5 ng/mL[7][18] | 0.1 - 15 ng/mL[8][9] | 1.0 ng/mL[19] |
| Linearity (r²) | >0.99[7] | >0.99[6] | >0.995[17] |
| Intra-day Precision (%RSD) | 1.85 - 9.29[7] | <15 | <15 |
| Inter-day Precision (%RSD) | <15 | <15 | <15 |
IV. Visualizations
Signaling Pathway of TSU-68
Caption: TSU-68 inhibits key receptor tyrosine kinases involved in angiogenesis.
Experimental Workflow for Sample Analysis
Caption: General workflow for isolating and quantifying this compound.
Logical Relationship of Extraction Methods
Caption: Comparison of common extraction techniques for biological matrices.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. adooq.com [adooq.com]
- 4. TSU-68 (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lcms.cz [lcms.cz]
- 7. Frontiers | Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Technical Tip: Protein Precipitation [phenomenex.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. LC-MS Metabolomics Analysis | Thermo Fisher Scientific - BR [thermofisher.com]
- 15. Liquid Chromatography-Mass Spectrometry for Clinical Metabolomics: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantification of 11 kratom alkaloids including mitragynine and its main metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the stability of 7-Hydroxy-TSU-68 in solution
This technical support center provides guidance on the stability of 7-Hydroxy-TSU-68 in solution. Due to the limited publicly available stability data for this specific metabolite, this guide focuses on providing best practices, troubleshooting advice, and protocols for researchers to assess its stability within their experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored at -20°C as recommended by suppliers.[1]
Q2: How should I prepare stock solutions of this compound?
Q3: How stable is this compound in a stock solution?
A3: There is no specific data on the long-term stability of this compound in stock solutions. Commercial suppliers advise against long-term storage of solutions and recommend using them promptly after preparation.[2] For short-term storage, it is best practice to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C.
Q4: I am using this compound in a cell culture experiment. How stable is it in aqueous media?
A4: The stability of this compound in aqueous media has not been documented. The stability of a compound in aqueous solution can be significantly influenced by pH, temperature, and the presence of other components in the media. It is highly recommended to perform a preliminary stability study under your specific experimental conditions (e.g., in your cell culture medium at 37°C) to determine its half-life. A general protocol for such a study is provided below.
Q5: Are there any known degradation pathways for this compound?
A5: Specific degradation pathways for this compound have not been published. As a hydroxylated derivative of TSU-68, it may be susceptible to oxidation. The presence of the lactam and carboxylic acid functional groups also suggests potential for hydrolysis under acidic or basic conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution during the experiment. | Prepare fresh working solutions from a frozen stock for each experiment. Perform a stability check of the compound in your experimental buffer/medium at the relevant temperature. |
| Loss of compound activity over time | Instability of the compound in the stock solution due to improper storage. | Aliquot stock solutions to minimize freeze-thaw cycles. Store at -80°C. Consider conducting a periodic quality control check of your stock solution. |
| Precipitation of the compound in aqueous media | Poor solubility of this compound in the final working solution. | Ensure the final concentration of the organic solvent (e.g., DMSO) is low and compatible with your experimental system. Sonication may aid in dissolution, but be mindful of potential degradation. Test the solubility at your desired concentration before proceeding with critical experiments. |
Experimental Protocol: Assessing the Stability of this compound in Solution
This protocol outlines a general method for determining the stability of this compound in a specific solution using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Objective: To quantify the degradation of this compound over time under specific conditions (e.g., solvent, pH, temperature).
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO)
-
Experimental buffer or medium
-
HPLC or UPLC-MS/MS system
-
Appropriate column (e.g., C18)
-
Mobile phases (e.g., acetonitrile, water with formic acid or ammonium (B1175870) acetate)
-
Temperature-controlled incubator or water bath
Methodology:
-
Prepare a Stock Solution: Dissolve a known amount of this compound in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).
-
Prepare the Test Solution: Dilute the stock solution into your experimental buffer or medium to the final working concentration. Ensure the final concentration of the organic solvent is minimal.
-
Set Up Time Points: Aliquot the test solution into several vials for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Incubation: Place the vials at the desired temperature. For light sensitivity testing, wrap some vials in aluminum foil.
-
Sample Collection and Storage: At each time point, take one vial and immediately stop any potential degradation by freezing it at -80°C until analysis. The t=0 sample should be frozen immediately after preparation.
-
Analytical Quantification:
-
Thaw the samples just before analysis.
-
Analyze the concentration of this compound in each sample using a validated HPLC or UPLC-MS/MS method.
-
The method for the parent compound, TSU-68, has utilized HPLC with UV detection. A similar approach may be applicable for its metabolite.
-
-
Data Analysis:
-
Plot the concentration of this compound as a percentage of the initial concentration (t=0) against time.
-
Determine the degradation rate and the half-life (t½) of the compound under the tested conditions.
-
Data Presentation
Table 1: General Storage and Handling Recommendations for this compound
| Form | Recommended Storage Temperature | Solution Preparation | Long-term Solution Storage |
| Solid | -20°C[1] | Use anhydrous DMSO or other suitable organic solvent. | Not recommended; prepare fresh or store short-term at -80°C in single-use aliquots.[2] |
| Plasma Samples (containing parent TSU-68) | -20°C[3][4] | N/A | N/A |
Table 2: Example Stability Data for this compound in Solution 'X' at 37°C
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 10.0 | 100 |
| 1 | 9.5 | 95 |
| 2 | 9.0 | 90 |
| 4 | 8.1 | 81 |
| 8 | 6.5 | 65 |
| 24 | 2.5 | 25 |
| Note: This is hypothetical data. Researchers should generate their own data following the protocol above. |
Visualizations
Caption: Experimental workflow for determining the stability of this compound.
Caption: Potential degradation routes for this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. apexbt.com [apexbt.com]
- 3. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying 7-Hydroxy-TSU-68 in Plasma
Welcome to the technical support center for the bioanalysis of TSU-68 and its metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in quantifying the hydroxylated metabolite of TSU-68 in plasma samples.
Note on Analyte Nomenclature: While the user query specified "7-Hydroxy-TSU-68," publicly available literature more commonly refers to 6-Hydroxy-TSU-68 as a metabolite of TSU-68 (Orantinib). This guide will proceed with the information available for 6-Hydroxy-TSU-68, as the analytical challenges and methodologies are expected to be analogous.
Frequently Asked Questions (FAQs)
Q1: What is 6-Hydroxy-TSU-68?
A1: 6-Hydroxy-TSU-68 is a metabolite of TSU-68 (also known as Orantinib or SU6668), an antiangiogenic agent.[1] It is formed through the biotransformation of TSU-68 in human liver microsomes and its presence can indicate the level of self-induced hydroxylation of the parent drug.[1]
Q2: What are the primary challenges in quantifying 6-Hydroxy-TSU-68 in plasma?
A2: The primary challenges include:
-
Low Endogenous Concentrations: As a metabolite, 6-Hydroxy-TSU-68 is expected to be present at significantly lower concentrations than the parent drug, TSU-68. This necessitates a highly sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Matrix Effects: Plasma is a complex biological matrix containing numerous endogenous components that can interfere with the ionization of the analyte, leading to signal suppression or enhancement.
-
Analyte Stability: The stability of hydroxylated metabolites in plasma during collection, processing, and storage can be a concern. It is crucial to assess freeze-thaw stability, short-term benchtop stability, and long-term storage stability to ensure accurate quantification.
-
Availability of Reference Standards: A pure, certified reference standard of 6-Hydroxy-TSU-68 is required for method development, calibration, and quality control.
Q3: What is the recommended analytical technique for quantifying 6-Hydroxy-TSU-68 in plasma?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity, which are essential for accurately measuring low concentrations of metabolites in a complex biological matrix like plasma.[2]
Q4: How can I minimize matrix effects in my assay?
A4: To mitigate matrix effects, consider the following:
-
Effective Sample Preparation: Use a robust sample preparation technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components from the plasma sample.
-
Chromatographic Separation: Optimize the HPLC/UPLC method to achieve good separation of 6-Hydroxy-TSU-68 from endogenous plasma components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is highly recommended. A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, allowing it to co-elute and experience similar matrix effects, thereby providing more accurate and precise quantification.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Incompatible Sample Solvent | Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the mobile phase. |
| Secondary Interactions | Adjust the mobile phase pH or add a competing agent to block active sites on the stationary phase. |
Issue 2: Low Signal Intensity or Sensitivity
| Potential Cause | Troubleshooting Steps |
| Inefficient Ionization | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). |
| Matrix Suppression | Improve sample cleanup with a more rigorous extraction method (e.g., switch from protein precipitation to SPE). |
| Analyte Degradation | Investigate the stability of 6-Hydroxy-TSU-68 in the sample and during the analytical process. Ensure proper sample handling and storage. |
| Incorrect MRM Transitions | Infuse a pure standard of 6-Hydroxy-TSU-68 to confirm and optimize the precursor and product ion masses. |
Issue 3: High Background Noise
| Potential Cause | Troubleshooting Steps |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and additives. |
| Contaminated LC System | Flush the entire LC system, including the autosampler, with a strong solvent wash. |
| Carryover | Optimize the autosampler wash procedure. Inject a blank sample after a high-concentration sample to check for carryover. |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This is a simple and rapid method for sample cleanup.
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard.
-
Vortex for 30 seconds to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase, vortex, and inject into the LC-MS/MS system.
Protocol 2: LC-MS/MS Method for Quantification of 6-Hydroxy-TSU-68
This is a general method and should be optimized for your specific instrumentation and standards.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Hypothetical MRM Transition | To be determined by infusion of 6-Hydroxy-TSU-68 standard |
Visualizations
Caption: A typical experimental workflow for the quantification of 6-Hydroxy-TSU-68 in plasma.
Caption: A decision tree for troubleshooting low analyte signal in an LC-MS/MS assay.
Caption: The inhibitory action of TSU-68 on key signaling pathways involved in angiogenesis.
References
Technical Support Center: Analysis of TSU-68 and its Hydroxylated Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the analysis of TSU-68 and its hydroxylated metabolites, such as 7-Hydroxy-TSU-68.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of TSU-68 and its metabolites, with a focus on mitigating matrix effects.
Q1: My analyte signal for this compound is significantly lower in plasma samples compared to the standard solution, even when using a stable isotope-labeled internal standard. What is the likely cause?
A1: This suggests that the internal standard is not fully compensating for the matrix effects, a phenomenon that can occur due to several factors.[1] The most probable cause is significant ion suppression from co-eluting endogenous components in the plasma matrix.[2][3] Phospholipids (B1166683) are often the primary culprits in biological samples.[2]
Troubleshooting Steps:
-
Verify Co-elution: Ensure that the analyte and the internal standard are perfectly co-eluting by examining their chromatograms. Even minor separations can expose them to different matrix components, leading to differential ion suppression.[1]
-
Assess Matrix Effects Qualitatively: Perform a post-column infusion experiment to identify regions of significant ion suppression in your chromatogram. This involves infusing a constant flow of your analyte standard post-column while injecting a blank matrix extract. Dips in the baseline signal indicate suppression.[4][5][6][7]
-
Implement a More Rigorous Sample Preparation:
-
Solid-Phase Extraction (SPE): This is a highly effective method for removing interfering matrix components.[8] Mixed-mode SPE, combining reversed-phase and ion exchange mechanisms, can be particularly effective at removing phospholipids.[2]
-
Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner sample extract than protein precipitation.[2][8] A double LLE approach, using a non-polar solvent followed by a more polar one, can further enhance selectivity.[2]
-
-
Optimize Chromatographic Conditions: Adjust your LC method to separate the analyte from the ion suppression zones identified in the post-column infusion experiment.[4][6] This may involve changing the gradient, mobile phase composition, or even the column chemistry.[5]
-
Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and alleviate ion suppression.[1][4][5]
Q2: I'm observing poor peak shape (e.g., tailing, splitting) for TSU-68 and its metabolite. What could be the issue?
A2: Poor peak shape can be caused by several factors, including column overload, contamination, or interactions with the analytical column hardware.[3] For compounds that can chelate with metals, interaction with the stainless steel components of the HPLC column can be a significant issue.[9]
Troubleshooting Steps:
-
Check for Column Contamination: Inject a system suitability test (SST) sample regularly to monitor for contamination that can lead to poor peak shape and other issues.[3]
-
Evaluate Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for the analyte's pKa to maintain a consistent ionization state.
-
Consider a Metal-Free Column: For chelating compounds, using a column with PEEK-lined hardware can prevent interactions with metal surfaces, improving peak shape and recovery.[9]
-
Optimize Injection Volume and Concentration: Injecting too much sample can lead to column overload and peak distortion.[3]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[4][7] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analysis.[3][5][7][10]
Q2: What are the primary causes of matrix effects in bioanalytical samples?
A2: In biological matrices like plasma or urine, phospholipids from cell membranes are a major source of matrix effects, particularly with electrospray ionization (ESI).[2][7] Other endogenous substances such as salts, proteins, and other metabolites can also contribute.[7]
Q3: How can I quantitatively assess matrix effects?
A3: The most common quantitative method is the post-extraction spike.[7] This involves comparing the peak area of the analyte spiked into a blank matrix extract to the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas provides a quantitative measure of the matrix effect.[8][11]
Q4: What is the most effective sample preparation technique to minimize matrix effects?
A4: While the best technique depends on the specific analyte and matrix, Solid-Phase Extraction (SPE) is generally considered one of the most effective methods for removing a wide range of interfering components.[8] Liquid-Liquid Extraction (LLE) is also a powerful technique for producing clean extracts.[2][8] Protein precipitation is a simpler but generally less clean method.[2][10]
Q5: Can adjusting mass spectrometer settings help reduce matrix effects?
A5: Yes, optimizing MS parameters can help.[4] For instance, switching the ionization polarity can sometimes reduce matrix effects, as fewer matrix components may ionize in the negative mode compared to the positive mode.[4] Additionally, adjusting parameters to find the best signal-to-noise ratio for your analyte can be beneficial.[4]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general methodology for SPE cleanup of plasma samples for the analysis of TSU-68 and its hydroxylated metabolites.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading: Pretreat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid in water. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 0.1% formic acid in water.
-
Wash 2: 1 mL of methanol.
-
-
Elution: Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol outlines a general LLE procedure for extracting TSU-68 and its metabolites from plasma.
-
Sample Preparation: To 200 µL of plasma, add 50 µL of internal standard solution and 50 µL of 1M sodium hydroxide. Vortex briefly.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE). Vortex for 10 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Separation: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Data Summary
The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects, based on typical recovery and matrix effect values.
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Relative Cleanliness |
| Protein Precipitation | > 90% | 50 - 80% (Suppression) | Low |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | 85 - 105% | Medium |
| Solid-Phase Extraction (SPE) | 80 - 95% | 95 - 110% | High |
Note: Values are illustrative and can vary significantly depending on the specific analyte, matrix, and LC-MS/MS conditions.
Visualizations
Experimental Workflow for Minimizing Matrix Effects
Caption: Workflow for identifying and minimizing matrix effects in LC-MS/MS analysis.
Troubleshooting Logic for Ion Suppression
Caption: Decision tree for troubleshooting ion suppression in bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. zefsci.com [zefsci.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. longdom.org [longdom.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating TSU-68 In Vitro Metabolism: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining in vitro metabolism protocols for TSU-68 (Orantinib). The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for TSU-68 in vitro?
A1: In human liver microsomes, TSU-68 primarily undergoes oxidation to form three major hydroxylated metabolites. These are the 5-, 6-, and 7-hydroxyindolinone derivatives of the parent compound[1]. Glucuronidation has also been reported as a metabolic pathway for TSU-68[1].
Q2: Which cytochrome P450 (CYP) enzymes are responsible for the metabolism of TSU-68?
A2: The hydroxylation of TSU-68 is primarily mediated by the cytochrome P450 enzymes CYP1A1 and CYP1A2[1]. It is crucial to consider the expression levels and activity of these specific isoforms in your in vitro system.
Q3: I am observing lower than expected plasma concentrations of TSU-68 in my long-term cell culture experiments. What could be the cause?
A3: TSU-68 has been shown to induce its own metabolism, a phenomenon known as autoinduction[1][2][3]. Specifically, TSU-68 can increase the expression of CYP1A1 and CYP1A2, the very enzymes responsible for its metabolism[1]. This leads to an accelerated clearance of the compound over time, resulting in lower plasma concentrations during repeated administration[1][2][3].
Q4: Are the metabolites of TSU-68 pharmacologically active?
A4: The available literature primarily focuses on the identification and formation of TSU-68 metabolites. Further research is needed to fully characterize the pharmacological activity of the 5-, 6-, and 7-hydroxyindolinone metabolites. When evaluating the overall effect of TSU-68 in your in vitro system, it is important to consider that the observed activity could be a combination of the parent compound and its metabolites.
Q5: What in vitro systems are most appropriate for studying TSU-68 metabolism?
A5: Given that TSU-68 is metabolized by CYP1A1 and CYP1A2, the most suitable in vitro systems would be those with well-characterized and robust activity of these enzymes. These include:
-
Human liver microsomes: A standard and reliable source of a wide range of CYP enzymes, including CYP1A1/2.
-
Hepatocytes: As a more complete system, they contain both Phase I and Phase II enzymes, allowing for the study of both hydroxylation and glucuronidation.
-
Recombinant CYP1A1 and CYP1A2 enzymes: These allow for the specific investigation of the role of each enzyme in TSU-68 metabolism without the confounding factors of other CYPs.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in metabolite formation between experiments. | Inconsistent enzyme activity in liver microsomes or hepatocytes. | Ensure consistent lot-to-lot quality of your liver fractions or hepatocytes. Always perform a quality control check of enzyme activity (e.g., using a CYP1A2-specific substrate like phenacetin) before initiating your experiment. |
| Instability of TSU-68 in the incubation buffer. | Check the solubility and stability of TSU-68 in your experimental buffer at the desired concentration and temperature. Consider using a co-solvent like DMSO, but keep the final concentration low (typically <0.5%) to avoid inhibiting enzyme activity. | |
| No detectable metabolite formation. | Insufficient concentration of TSU-68 or cofactors. | Optimize the concentration of TSU-68 and ensure that the concentration of the necessary cofactor, NADPH, is not limiting. A typical starting concentration for NADPH is 1 mM. |
| Inappropriate in vitro system. | If using a cell line with low or absent CYP1A1/2 expression, you will not observe metabolism. Switch to a more appropriate system like human liver microsomes or primary hepatocytes. | |
| Analytical method not sensitive enough. | Develop and validate a sensitive LC-MS/MS method for the detection of TSU-68 and its hydroxylated metabolites. Ensure proper optimization of mass transitions and chromatographic separation. | |
| Unexpectedly rapid depletion of TSU-68. | Autoinduction of CYP1A1/2 in long-term incubations. | For experiments longer than a few hours, especially in hepatocytes, be aware of the potential for autoinduction. Consider shorter incubation times or using a system that minimizes induction, such as recombinant enzymes. |
| Non-specific binding to plasticware or protein. | Use low-binding plates and tubes. Determine the extent of protein binding in your incubation mixture to accurately calculate unbound intrinsic clearance. | |
| Observed metabolite profile does not match the expected 5-, 6-, and 7-hydroxyindolinone derivatives. | Presence of other metabolic pathways. | While hydroxylation is the major pathway, other minor metabolites may be formed. Utilize high-resolution mass spectrometry to investigate other potential biotransformations. |
| Contamination of the in vitro system. | Ensure all reagents and labware are free from contaminants that could interfere with the assay or generate confounding peaks in your analysis. |
Experimental Protocols
Protocol 1: Determination of TSU-68 Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of disappearance of TSU-68 when incubated with human liver microsomes.
Materials:
-
TSU-68
-
Human Liver Microsomes (pooled, from a reputable supplier)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal Standard (a structurally similar compound not metabolized by CYPs)
-
LC-MS/MS system
Methodology:
-
Prepare a stock solution of TSU-68 in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture in a 96-well plate by adding the phosphate buffer, human liver microsomes (final protein concentration typically 0.5-1 mg/mL), and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding TSU-68 to a final concentration (e.g., 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 2-3 fold volume of cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining TSU-68 concentration.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Protocol 2: Identification of CYP Isoforms Responsible for TSU-68 Metabolism
Objective: To identify the specific CYP enzymes involved in the metabolism of TSU-68.
Materials:
-
TSU-68
-
Recombinant human CYP enzymes (CYP1A1, CYP1A2, and a panel of other major CYPs as controls)
-
NADPH
-
0.1 M Phosphate Buffer (pH 7.4)
-
Selective CYP inhibitors (e.g., furafylline (B147604) for CYP1A2)
-
LC-MS/MS system
Methodology:
-
Recombinant Enzyme Approach:
-
Incubate TSU-68 with individual recombinant CYP enzymes in the presence of NADPH.
-
Monitor the formation of the hydroxylated metabolites over time using LC-MS/MS.
-
The enzymes that produce the metabolites are responsible for its metabolism.
-
-
Chemical Inhibition Approach:
-
Incubate TSU-68 with human liver microsomes in the presence of NADPH and a selective inhibitor for a specific CYP isoform.
-
A significant decrease in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP enzyme.
-
For TSU-68, a significant reduction in hydroxylation with furafylline would confirm the role of CYP1A2.
-
Visualizations
Signaling Pathway and Metabolism of TSU-68
Caption: TSU-68 inhibits key signaling pathways and undergoes metabolism primarily via CYP1A1/2, a process which it can also autoinduce.
Experimental Workflow for TSU-68 Metabolic Stability Assay
Caption: A streamlined workflow for assessing the in vitro metabolic stability of TSU-68.
Troubleshooting Logic for Absence of Metabolite Formation
Caption: A logical guide to troubleshooting the absence of TSU-68 metabolite formation.
References
- 1. Identification of human liver cytochrome P450 isoforms involved in autoinduced metabolism of the antiangiogenic agent (Z)-5-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid (TSU-68) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I, pharmacokinetic, and biological studies of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor solubility of 7-Hydroxy-TSU-68
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 7-Hydroxy-TSU-68, a metabolite of the multi-targeted receptor tyrosine kinase inhibitor TSU-68 (Orantinib).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a metabolite of TSU-68, formed through biotransformation in human liver microsomes.[1][2][3] Like many small molecule kinase inhibitors, TSU-68 and its metabolites are often hydrophobic aromatic compounds, leading to poor aqueous solubility.[4] This low solubility can significantly hinder in vitro assays, preclinical studies, and formulation development, potentially leading to inaccurate experimental results and poor bioavailability.
Q2: What are the initial steps to take when encountering solubility issues with this compound?
It is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for kinase inhibitors. Subsequently, this stock solution can be diluted into the aqueous experimental medium. However, direct dilution often leads to precipitation. Therefore, a stepwise approach to optimizing the final solution is crucial.
Q3: How does pH influence the solubility of compounds like this compound?
The solubility of many kinase inhibitors is pH-dependent, particularly for those with weakly basic or acidic functional groups. For weak bases, lowering the pH of the aqueous buffer can increase ionization and significantly enhance solubility. Conversely, for weakly acidic compounds, increasing the pH can improve solubility. It is advisable to determine the pKa of your compound and test a range of pH values suitable for your experimental system.
Q4: Can surfactants be used to improve the solubility of this compound?
Yes, non-ionic surfactants such as Tween-20, Tween-80, or Pluronic F-68 can aid in solubilizing hydrophobic compounds. They work by forming micelles that encapsulate the drug molecules, increasing their apparent solubility in aqueous solutions. Adding a small amount (e.g., 0.01-0.1%) to your buffer can help maintain the compound in solution.
Troubleshooting Guides
Issue: Precipitate Forms Upon Dilution of DMSO Stock in Aqueous Buffer
-
Cause: The kinetic solubility of this compound in the aqueous buffer has been exceeded due to the sharp change in solvent polarity.
-
Solutions:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of the compound in your assay.
-
Optimize DMSO Concentration: Ensure the final DMSO concentration is as low as possible (ideally below 0.5%) while maintaining solubility.
-
Use a Co-solvent: Incorporate a water-miscible co-solvent like ethanol, polyethylene (B3416737) glycol (PEG), or propylene (B89431) glycol in your aqueous buffer.[5][6] This can increase the solvent's capacity to dissolve the compound.
-
Sonication: Briefly sonicating the solution after dilution can help break down small precipitates and facilitate dissolution.
-
Issue: Inconsistent Results in Cell-Based Assays
-
Cause: Poor solubility can lead to an inaccurate and variable effective concentration of the inhibitor in the cell culture medium. The compound may be precipitating over time.
-
Solutions:
-
Visual Inspection: Carefully inspect your assay plates for any signs of precipitation before and after the experiment.
-
Solubility Testing in Media: Perform a solubility test of this compound in your specific cell culture medium to determine its solubility limit.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions from a frozen stock solution for each experiment to avoid issues with compound degradation or precipitation from aged solutions.
-
Consider Formulation Strategies: For in vivo studies or more complex cell-based models, consider advanced formulation strategies such as solid dispersions or cyclodextrin (B1172386) complexation to improve solubility and stability.
-
Data Presentation: Solubility Enhancement Strategies
The following table summarizes various techniques that can be employed to improve the solubility of poorly soluble compounds like this compound, with examples from related kinase inhibitors and other poorly soluble drugs.
| Strategy | Description | Key Excipients/Reagents | Potential Fold Increase in Solubility | References |
| Co-solvency | Increasing solubility by adding a water-miscible organic solvent to the aqueous solution. | Polyethylene Glycol (PEG) 400, Propylene Glycol (PG), Ethanol, Glycerin | 2 to >600-fold | [5][6][7] |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic drug molecule within the cavity of a cyclodextrin. | β-cyclodextrin (βCD), Hydroxypropyl-β-cyclodextrin (HPβCD), Sulfobutylether-β-cyclodextrin (SBEβCD) | Can significantly increase solubility; for the kinase inhibitor alectinib, Cmax and AUC increased by approximately 2-fold. | [8][9][10] |
| Solid Dispersion | Dispersing the drug in a solid hydrophilic carrier at the molecular level. | Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG), Soluplus® | 4 to >13-fold increase in drug release/bioavailability for some anticancer drugs. | [11][12][13] |
| Particle Size Reduction | Increasing the surface area of the solid drug particles to enhance dissolution rate. | N/A (process-based) | Can improve dissolution rates and bioavailability, especially for particles reduced to the sub-micron or nano-scale. | [14][15][16] |
| Lipid-Based Formulations | Dissolving the drug in lipidic excipients. | Oils, surfactants, co-solvents (e.g., in Self-Emulsifying Drug Delivery Systems - SEDDS) | Can achieve high drug loading (>100 mg/g) and has shown to double oral absorption for some kinase inhibitors. | [17][18] |
| Prodrug Approach | Chemical modification of the drug to a more soluble form that converts back to the active drug in vivo. | e.g., oligoethylene glycol (OEG) | Up to 190-fold increase in water solubility for some kinase inhibitors. | [4] |
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
-
Preparation of Co-solvent Blends: Prepare various blends of a co-solvent (e.g., PEG 400) and your primary aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) in different ratios (e.g., 10:90, 20:80, 30:70 v/v).
-
Saturated Solution Preparation: Add an excess amount of this compound powder to each co-solvent blend in separate vials.
-
Equilibration: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved compound.
-
Quantification: Carefully collect the supernatant and dilute it with an appropriate solvent. Analyze the concentration of this compound using a validated analytical method such as HPLC-UV.
-
Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration.
Protocol 2: Preparation and Evaluation of a Cyclodextrin Inclusion Complex
-
Phase Solubility Study:
-
Prepare aqueous solutions of a cyclodextrin (e.g., HPβCD) at various concentrations (e.g., 0-20% w/v).
-
Add an excess amount of this compound to each solution.
-
Equilibrate and quantify the dissolved compound as described in Protocol 1.
-
Plot the solubility of this compound against the cyclodextrin concentration to determine the type of complex formation and the stoichiometry.
-
-
Preparation of the Solid Complex (Kneading Method):
-
Based on the phase solubility study, determine the optimal molar ratio of this compound to cyclodextrin (e.g., 1:1).
-
Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., water-ethanol mixture) to form a paste.
-
Gradually add the this compound powder and knead the mixture for 30-60 minutes.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder and store it in a desiccator.
-
-
Evaluation of the Complex:
-
Determine the dissolution rate of the prepared complex compared to the free compound using a standard dissolution apparatus.
-
Characterize the solid-state properties of the complex using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of the inclusion complex.
-
Visualizations
Signaling Pathway of TSU-68 (Parent Compound)
Caption: TSU-68 inhibits key RTKs in angiogenesis and cell proliferation pathways.
Experimental Workflow for Solubility Enhancement
References
- 1. sct.ageditor.ar [sct.ageditor.ar]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. A Phosphoramidate Prodrug Platform: One-Pot Amine Functionalization of Kinase Inhibitors with Oligoethylene Glycol for Improved Water-Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bepls.com [bepls.com]
- 6. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study on Mixed Solvency Concept in Formulation Development of Aqueous Injection of Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cyclodextrinnews.com [cyclodextrinnews.com]
- 10. researchgate.net [researchgate.net]
- 11. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. researchgate.net [researchgate.net]
- 15. Particle Size Reduction Techniques of Pharmaceutical Compounds for the Enhancement of Their Dissolution Rate and Bioavailability - PowderPro [powderpro.se]
- 16. Pharmaceutical particle size reduction techniques [wisdomlib.org]
- 17. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Preventing degradation of 7-Hydroxy-TSU-68 during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 7-Hydroxy-TSU-68 during sample preparation.
Disclaimer
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detection of this compound | Degradation due to improper storage temperature. | Store samples at -80°C immediately after collection and until analysis. Minimize freeze-thaw cycles. |
| Degradation due to exposure to light. | Protect samples from light at all stages of collection, processing, and storage by using amber-colored tubes and minimizing exposure to ambient light. | |
| pH-mediated degradation. | Maintain a neutral pH (around 7.0) during sample preparation. Use buffered solutions and avoid strongly acidic or alkaline conditions. | |
| Oxidative degradation. | Work quickly and keep samples on ice. Consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the collection tubes or during extraction. | |
| Enzymatic degradation in biological matrices. | For plasma or serum samples, use collection tubes containing a broad-spectrum enzyme inhibitor cocktail. Process samples as quickly as possible. | |
| Inconsistent analytical results | Variability in sample collection and handling. | Standardize the entire sample handling workflow, from collection to analysis. Ensure all personnel follow the same protocol. |
| Matrix effects in LC-MS/MS analysis. | Optimize the sample cleanup procedure. Solid-phase extraction (SPE) is generally more effective at removing interfering substances than simple protein precipitation. | |
| Adsorption to container surfaces. | Use low-adsorption polypropylene (B1209903) or silanized glass tubes and pipette tips. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a putative metabolite of TSU-68 (Orantinib), a multi-targeted receptor tyrosine kinase inhibitor. Hydroxylated metabolites of small molecule drugs can be susceptible to degradation through oxidation, pH-mediated reactions, and sensitivity to light and temperature. Ensuring its stability during sample preparation is critical for accurate quantification in pharmacokinetic and metabolism studies.
Q2: What are the optimal storage conditions for samples containing this compound?
A2: While specific data for this compound is unavailable, based on general best practices for similar compounds, biological samples (plasma, serum, urine, tissue homogenates) should be stored at -80°C for long-term storage. For short-term storage during processing, samples should be kept on ice.
Q3: How can I prevent enzymatic degradation of this compound in plasma samples?
A3: To prevent enzymatic degradation, collect blood samples in tubes containing an anticoagulant (e.g., EDTA) and a general enzyme inhibitor cocktail. Process the blood to obtain plasma as quickly as possible by centrifuging at 4°C.
Q4: Is this compound sensitive to light?
A4: Many hydroxylated aromatic compounds exhibit photosensitivity. It is a best practice to protect samples from light to prevent potential photodegradation. Use amber-colored collection and storage tubes and minimize exposure to direct light during all sample handling steps.
Q5: What is the recommended pH for sample preparation?
A5: To minimize pH-mediated degradation, it is advisable to maintain a neutral pH (approximately 7.0-7.4) throughout the sample preparation process. Use buffered solutions for dilutions and extractions.
Experimental Protocols
Protocol 1: Plasma Sample Preparation for LC-MS/MS Analysis
This protocol provides a general workflow for the extraction of this compound from plasma samples, designed to minimize degradation.
Materials:
-
Whole blood collected in EDTA tubes containing an enzyme inhibitor cocktail.
-
Refrigerated centrifuge (4°C).
-
Low-adsorption polypropylene tubes.
-
Ice bath.
-
Protein precipitation solvent (e.g., acetonitrile (B52724) with 1% formic acid).
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange).
-
SPE manifold.
-
LC-MS grade water, methanol (B129727), and acetonitrile.
-
Internal standard (IS) solution (e.g., a stable isotope-labeled version of this compound).
Procedure:
-
Plasma Separation:
-
Centrifuge the whole blood sample at 2000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (plasma) to a clean, labeled, amber-colored polypropylene tube.
-
Store plasma at -80°C until analysis.
-
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
In a new tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard solution and vortex briefly.
-
-
Protein Precipitation (PPT):
-
Add 300 µL of ice-cold acetonitrile (containing 1% formic acid) to the plasma sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE) - Recommended for cleaner samples:
-
Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the supernatant from the PPT step onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances (e.g., with a low percentage of organic solvent in water).
-
Elute this compound and the IS with an appropriate elution solvent (e.g., methanol containing a small percentage of ammonium (B1175870) hydroxide).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Direct Injection (if SPE is not performed):
-
The supernatant from the PPT step can be directly injected into the LC-MS/MS system, but this may lead to more significant matrix effects.
-
Visualizations
Caption: Workflow for plasma sample preparation of this compound.
Caption: Potential degradation pathways for this compound.
Caption: TSU-68 inhibits key signaling pathways in angiogenesis.
Validation & Comparative
Comparative Potency Analysis: TSU-68 and its Metabolites
A comprehensive evaluation of the multi-targeted receptor tyrosine kinase inhibitor TSU-68 is detailed below. Efforts to conduct a comparative analysis with its metabolite, 7-Hydroxy-TSU-68, were unsuccessful due to the absence of publicly available scientific literature and experimental data on this compound.
This guide provides an in-depth analysis of TSU-68 (also known as Orantinib or SU6668), a potent oral inhibitor of several receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and growth. The primary targets of TSU-68 include Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Fibroblast Growth Factor Receptors (FGFR).
Data Presentation: In Vitro Inhibitory Activity of TSU-68
The following table summarizes the in vitro inhibitory potency of TSU-68 against its primary kinase targets. The data is presented as half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values, which are key indicators of a drug's potency.
| Target Kinase | Parameter | Value | Notes |
| PDGFRβ | Ki | 8 nM | Cell-free autophosphorylation assay.[1][2][3][4] |
| VEGFR1 (Flt-1) | Ki | 2.1 µM | Cell-free trans-phosphorylation assay.[2][4] |
| FGFR1 | Ki | 1.2 µM | Cell-free trans-phosphorylation assay.[2][4] |
| c-Kit | IC50 | 0.1 - 1 µM | Tyrosine autophosphorylation in human myeloid leukemia MO7E cells.[1] |
| VEGF-driven Mitogenesis | IC50 | 0.34 µM | Human Umbilical Vein Endothelial Cells (HUVECs).[1] |
| FGF-driven Mitogenesis | IC50 | 9.6 µM | Human Umbilical Vein Endothelial Cells (HUVECs).[1] |
| SCF-induced Proliferation | IC50 | 0.29 µM | MO7E cells.[1] |
Signaling Pathway Inhibition
TSU-68 exerts its anti-angiogenic and anti-tumor effects by competitively inhibiting the ATP binding site of key receptor tyrosine kinases, thereby blocking downstream signaling cascades involved in cell proliferation, migration, and survival.
Experimental Protocols
Detailed methodologies for key in vitro assays are crucial for the replication and validation of experimental findings.
In Vitro Kinase Inhibition Assay (Trans-Phosphorylation)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Plate Preparation: 96-well microtiter plates are pre-coated with a peptide substrate (e.g., poly-Glu,Tyr 4:1) and incubated overnight at 4°C.
-
Blocking: Excess protein binding sites are blocked using a solution of 1-5% (w/v) Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS).
-
Enzyme Addition: Purified recombinant kinase domains (e.g., GST-Flk-1, GST-FGFR1) are added to the wells.
-
Inhibitor Addition: TSU-68 or a vehicle control is added to the wells at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated for a specified time at a controlled temperature to allow for phosphorylation.
-
Detection: The level of substrate phosphorylation is quantified using an appropriate detection method, such as an antibody-based detection system (e.g., anti-phosphotyrosine antibody conjugated to a reporter enzyme).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay
This assay measures the effect of a compound on the proliferation of cultured cells.
-
Cell Seeding: Cells (e.g., HUVECs, tumor cell lines) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cell culture medium is replaced with a medium containing various concentrations of TSU-68 or a vehicle control.
-
Incubation: The plates are incubated for a period of 24 to 72 hours to allow for cell proliferation.
-
Proliferation Measurement: Cell proliferation is assessed using a variety of methods:
-
Metabolic Assays (e.g., MTT, XTT): These assays measure the metabolic activity of viable cells, which is proportional to the cell number.
-
DNA Synthesis Assays (e.g., BrdU, EdU): These assays quantify the incorporation of labeled nucleosides into newly synthesized DNA.
-
-
Data Analysis: The absorbance or fluorescence is measured, and the results are used to calculate the IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%.
Conclusion
TSU-68 is a multi-targeted receptor tyrosine kinase inhibitor with potent activity against key drivers of tumor angiogenesis and growth, particularly PDGFRβ. The provided data and protocols offer a foundational understanding of its in vitro potency and mechanism of action. The lack of available data on this compound prevents a direct comparative analysis at this time. Further research into the biological activity of TSU-68 metabolites is necessary to fully elucidate their potential contributions to the overall pharmacological profile of the parent compound.
References
- 1. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Navigating Bioanalytical Method Validation for 7-Hydroxy-TSU-68: A Comparative Guide
For researchers, scientists, and professionals in drug development, the robust validation of bioanalytical methods is a cornerstone of preclinical and clinical studies. This guide provides a comprehensive comparison of methodologies for the quantitative analysis of 7-Hydroxy-TSU-68, a putative metabolite of the multi-targeted tyrosine kinase inhibitor TSU-68 (Orantinib). By presenting detailed experimental protocols, comparative data, and outlining the signaling pathway of the parent compound, this document aims to equip researchers with the necessary information to select and validate the most appropriate bioanalytical method for their needs.
TSU-68 is a small molecule inhibitor targeting the tyrosine kinase activity of receptors for Vascular Endothelial Growth Factor (VEGF), basic Fibroblast Growth Factor (bFGF), and Platelet-Derived Growth Factor (PDGF). Its metabolism, primarily occurring in the liver via cytochrome P450 enzymes (CYP1A1/2), leads to the formation of hydroxylated metabolites. While 6-Hydroxy-TSU-68 has been identified, this guide will focus on a bioanalytical validation approach for the prospective metabolite, this compound.
TSU-68 Signaling Pathway Inhibition
Comparison of Bioanalytical Methods
The selection of a bioanalytical method depends on various factors, including required sensitivity, selectivity, throughput, and available instrumentation. Below is a comparison of common techniques for the analysis of small molecule kinase inhibitors and their metabolites.
| Method | Principle | Pros | Cons |
| UPLC-MS/MS | Chromatographic separation followed by mass spectrometric detection.[1] | High sensitivity and selectivity, suitable for complex matrices, multiplexing capability.[1] | Higher equipment cost, potential for matrix effects. |
| HPLC-UV | Chromatographic separation followed by ultraviolet light absorbance detection. | Lower cost, robust and widely available. | Lower sensitivity and selectivity compared to MS, potential for interference. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary.[2][3][4] | High separation efficiency, low sample and reagent consumption.[2] | Lower sensitivity than LC-MS, less robust for complex matrices.[2] |
| ELISA | Immunoassay based on antibody-antigen recognition.[5][6][7][8] | High throughput, no need for extensive sample cleanup.[5] | Development of specific antibodies can be time-consuming and costly, potential for cross-reactivity.[5] |
Experimental Protocols
A validated bioanalytical method is crucial for obtaining reliable pharmacokinetic data. The following sections detail a comprehensive protocol for the validation of a UPLC-MS/MS method for this compound in human plasma, based on established methods for similar analytes and regulatory guidelines.
I. UPLC-MS/MS Method for this compound
This protocol is adapted from a validated method for the analysis of gefitinib, a tyrosine kinase inhibitor, and its metabolites.[1]
1. Sample Preparation (Protein Precipitation)
References
- 1. waters.com [waters.com]
- 2. analyticaltoxicology.com [analyticaltoxicology.com]
- 3. Sample preparation in capillary electrophoresis for the determination of small molecule drugs and metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Capillary electrophoresis and small molecule drug discovery: a perfect match? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Indirect Competitive Enzyme-Linked Immunosorbent Assay for the Determination of Brigatinib and Gilteritinib Using a Specific Polyclonal Antibody [jstage.jst.go.jp]
- 6. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 7. Comparison of ELISA-based tyrosine kinase assays for screening EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzyme-linked immunosorbent assay for trkA tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Kinase Inhibition Profiles of TSU-68 and its Metabolite, 7-Hydroxy-TSU-68
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibition profiles of the multi-targeted receptor tyrosine kinase inhibitor TSU-68 (also known as Orantinib or SU6668) and its metabolite, 7-Hydroxy-TSU-68. The available experimental data for TSU-68 is presented, alongside a notable lack of public information regarding the specific kinase inhibitory activity of its 7-hydroxy metabolite.
Executive Summary
Data Presentation: Kinase Inhibition Profiles
The following table summarizes the known kinase inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for TSU-68 against various kinases. No publicly available data was found for the kinase inhibition profile of this compound.
| Kinase Target | TSU-68 Ki | TSU-68 IC50 | This compound Ki | This compound IC50 |
| PDGFRβ | 8 nM[3] | - | Data not available | Data not available |
| FGFR1 | 1.2 µM[3] | - | Data not available | Data not available |
| VEGFR1 (Flt-1) | 2.1 µM[3] | - | Data not available | Data not available |
| c-Kit | - | 0.1-1 µM[2] | Data not available | Data not available |
Note: The table clearly indicates the significant inhibitory potency of TSU-68 against PDGFRβ, with strong activity also observed against FGFR1 and VEGFR1.
Experimental Protocols
The following is a representative protocol for a biochemical kinase assay to determine the inhibitory activity of a compound like TSU-68. This method is based on the principles of enzyme-linked immunosorbent assay (ELISA) to measure the trans-phosphorylation activity of the kinase.
Biochemical Kinase Trans-Phosphorylation Assay
Objective: To quantify the in-vitro inhibitory activity of a test compound against a specific receptor tyrosine kinase.
Materials:
-
96-well microtiter plates
-
Peptide substrate (e.g., poly-Glu,Tyr 4:1)
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Purified recombinant kinase (e.g., GST-Flk-1, GST-FGFR1 cytoplasmic domains)
-
Kinase dilution buffer (e.g., 100 mM HEPES, 50 mM NaCl, 40 µM NaVO4, 0.02% w/v BSA)
-
Test compound (e.g., TSU-68) dissolved in Dimethyl Sulfoxide (DMSO)
-
Adenosine Triphosphate (ATP)
-
Anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP)
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Plate Coating: 96-well microtiter plates are coated with the peptide substrate (e.g., 20 µ g/well in PBS) and incubated overnight at 4°C.
-
Blocking: Excess protein binding sites on the plate are blocked by incubating with a 1-5% (w/v) BSA solution in PBS.
-
Enzyme Addition: The purified recombinant kinase is added to the wells in the kinase dilution buffer.
-
Inhibitor Addition: The test compound is serially diluted in DMSO and then further diluted in water before being added to the reaction wells. A DMSO control is also included.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP to the wells.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 20 minutes) to allow for the phosphorylation of the substrate.
-
Detection: The wells are washed to remove unbound reagents. An anti-phosphotyrosine-HRP antibody is then added and incubated to bind to the phosphorylated substrate.
-
Signal Development: After another washing step, the HRP substrate is added, and the color is allowed to develop.
-
Measurement: The reaction is stopped with a stop solution, and the absorbance is read using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.
Mandatory Visualization
Caption: Metabolic conversion of TSU-68 to this compound.
Caption: TSU-68 inhibits key RTK signaling pathways.
References
In Vitro-In Vivo Correlation of TSU-68 Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro and in vivo metabolism of TSU-68 (Orantinib), a multi-targeted receptor tyrosine kinase inhibitor. Due to the limited publicly available in vitro metabolism data for TSU-68, a direct quantitative in vitro-in vivo correlation (IVIVC) cannot be definitively established at this time. However, this guide synthesizes the existing in vivo pharmacokinetic findings with the known metabolic pathways to offer a comprehensive understanding for research and drug development professionals.
Executive Summary
TSU-68 is primarily eliminated through hepatic metabolism. In vivo studies have demonstrated that TSU-68 induces its own metabolism, a phenomenon known as auto-induction, which is reportedly mediated by the cytochrome P450 enzymes CYP1A1/2. This leads to a significant decrease in plasma concentrations upon repeated administration. While human metabolites of TSU-68 have been identified, specific in vitro studies detailing their formation, kinetics, and the enzymes involved are not extensively documented in publicly accessible literature. This guide presents the available in vivo data and discusses the implications for in vitro-in vivo correlation.
In Vivo Metabolism and Pharmacokinetics of TSU-68
Clinical trials have shed light on the in vivo metabolic profile of TSU-68. The primary route of elimination is hepatic metabolism, with minimal renal excretion. A key characteristic of TSU-68 is the auto-induction of its own metabolism, leading to altered pharmacokinetic parameters after repeated dosing.
Table 1: In Vivo Pharmacokinetic Parameters of TSU-68 Following Oral Administration
| Parameter | Day 1 | Day 8 / Day 29 | Fold Change (Day 1 vs. Repeated Dosing) | Reference |
| Cmax (Maximum Concentration) | Dose-dependent increase | Approximately 2-fold lower than Day 1 | ~0.5 | [1][2] |
| AUC (Area Under the Curve) | Dose-dependent increase | Approximately 2-fold lower than Day 1 | ~0.5 | [1][2] |
Data is generalized from Phase I clinical trial results. Actual values are dose-dependent.
The observed decrease in Cmax and AUC after repeated administration strongly supports the hypothesis of metabolic auto-induction. Non-clinical studies have suggested the involvement of CYP1A1/2 in this process[1].
In Vitro Metabolism of TSU-68
Detailed in vitro metabolism studies for TSU-68 are not widely available. However, based on the in vivo data suggesting hepatic metabolism and CYP450 involvement, standard in vitro systems would be employed to investigate its biotransformation. These systems typically include:
-
Human Liver Microsomes (HLMs): To study Phase I oxidative metabolism, primarily by cytochrome P450 enzymes.
-
Hepatocytes: To investigate both Phase I and Phase II (conjugative) metabolism, as well as to assess enzyme induction potential.
-
Recombinant CYP Enzymes: To identify the specific CYP isoforms responsible for the metabolism of TSU-68.
While the specific metabolites formed in vitro have not been detailed in the available literature, the PubChem database indicates the existence of three known human metabolites: TSU-68 metabolite 1, TSU-68 metabolite 2, and TSU-68 metabolite 3[3]. The structures and metabolic pathways leading to these metabolites are not publicly disclosed.
Experimental Protocols
Below are generalized experimental protocols that would be typically used to study the in vitro and in vivo metabolism of a compound like TSU-68.
In Vitro Metabolism Protocol (Hypothetical)
-
Incubation: TSU-68 would be incubated with human liver microsomes or cryopreserved human hepatocytes in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions).
-
Time Points: Samples would be collected at various time points to determine the rate of metabolism.
-
Metabolite Identification: The samples would be analyzed using high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) to separate and identify the parent drug and its metabolites.
-
Enzyme Kinetics: To determine the kinetic parameters (Km and Vmax), various concentrations of TSU-68 would be incubated with the in vitro system.
-
Reaction Phenotyping: To identify the specific CYP enzymes involved, TSU-68 would be incubated with a panel of recombinant human CYP enzymes or with HLMs in the presence of specific CYP inhibitors.
In Vivo Pharmacokinetic Study Protocol
The following protocol is based on descriptions from Phase I clinical trials of TSU-68[1][2]:
-
Drug Administration: Patients with advanced solid tumors receive oral doses of TSU-68. Dosing schedules have included twice-daily administration[1][2].
-
Blood Sampling: Blood samples are collected at pre-defined time points before and after drug administration on Day 1 and after repeated dosing (e.g., Day 8 and Day 29) to determine the plasma concentrations of TSU-68.
-
Bioanalysis: Plasma concentrations of TSU-68 are measured using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection[1].
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters including Cmax, Tmax, and AUC.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in TSU-68 metabolism and its investigation, the following diagrams are provided.
Caption: Proposed metabolic pathway of TSU-68.
Caption: General workflow for establishing an IVIVC.
Conclusion
The in vivo metabolism of TSU-68 is characterized by hepatic clearance and significant auto-induction, likely mediated by CYP1A1/2. This leads to a reduction in drug exposure after repeated dosing. While human metabolites have been identified by name, a detailed public record of in vitro metabolic studies is lacking. Consequently, a robust quantitative IVIVC cannot be established at this time. Further research is required to fully characterize the in vitro metabolic profile of TSU-68, including the identification of metabolic pathways, the enzymes involved, and their kinetics. Such data would be invaluable for building a predictive IVIVC model, which could aid in optimizing dosing strategies and anticipating drug-drug interactions.
References
- 1. Orantinib | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of CYP3A‐specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β‐hydroxycholesterol/cholesterol ratio - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 7-Hydroxy-TSU-68 with Other TKI Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the pharmacological profile of a drug's metabolites is as crucial as characterizing the parent compound. This guide provides a comparative overview of 7-Hydroxy-TSU-68 and other potential metabolites of the tyrosine kinase inhibitor (TKI) TSU-68 (Orantinib), focusing on available data and the requisite experimental methodologies for a comprehensive evaluation.
While extensive research has characterized the parent drug TSU-68 as a potent inhibitor of several receptor tyrosine kinases, publicly available data directly comparing the biological activity of its metabolites, such as this compound, remains limited. This guide synthesizes the known information on TSU-68 and outlines the standard experimental protocols necessary to perform a direct head-to-head comparison of its metabolites.
Introduction to TSU-68 and its Metabolism
TSU-68 (also known as Orantinib or SU6668) is an orally active, multi-targeted TKI that plays a significant role in inhibiting angiogenesis, the process of new blood vessel formation essential for tumor growth and metastasis. It primarily targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), and Fibroblast Growth Factor Receptor 1 (FGFR1).[1][2] The metabolism of TSU-68 in human liver microsomes leads to the formation of hydroxylated metabolites, including this compound. The impact of this metabolic transformation on the efficacy, selectivity, and potential toxicity of the drug is a critical area of investigation in drug development.
Comparative Efficacy and Selectivity: Parent Compound vs. Metabolites
A direct quantitative comparison of the enzymatic and cellular activity of this compound and other metabolites with the parent TSU-68 is not yet available in published literature. However, a comparative study would involve assessing their inhibitory activity against a panel of kinases and their anti-proliferative effects on various cancer cell lines.
Enzymatic Activity
The inhibitory potential of TSU-68 against its primary targets has been established. A similar characterization of its metabolites is necessary to understand if they retain, lose, or gain activity.
Table 1: In Vitro Kinase Inhibition Profile of TSU-68
| Target Kinase | TSU-68 Ki (nM) | This compound Ki (nM) | Other TKI Metabolites Ki (nM) |
| PDGFRβ | 8 | Data not available | Data not available |
| FGFR1 | 1200 | Data not available | Data not available |
| VEGFR2 (Flt-1) | 2100 | Data not available | Data not available |
Data for TSU-68 sourced from[1].
Cellular Activity
Evaluating the cytotoxic effects of TSU-68 and its metabolites on different cancer cell lines provides insights into their potential therapeutic efficacy.
Table 2: Comparative Cytotoxicity (GI50 in µM) in Cancer Cell Lines
| Cell Line | TSU-68 GI50 (µM) | This compound GI50 (µM) | Other TKI Metabolites GI50 (µM) |
| Various Human Tumor Xenografts | Effective in vivo | Data not available | Data not available |
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways targeted by TSU-68 and the experimental workflows required for a comparative analysis of its metabolites is essential for a clear understanding of their mechanism of action and evaluation process.
Caption: TSU-68 inhibits key receptor tyrosine kinases, blocking downstream signaling pathways and cellular processes critical for angiogenesis.
Caption: A generalized workflow for the comparative evaluation of a parent TKI and its metabolites, from synthesis to in vitro characterization and data analysis.
Experimental Protocols
Detailed experimental protocols are fundamental for reproducible and comparable results. Below are standardized methodologies for key experiments in the evaluation of TKI metabolites.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of the test compounds against a panel of purified receptor tyrosine kinases.
Materials:
-
Purified recombinant kinases (e.g., VEGFR-2, PDGFRβ, FGFR1)
-
Specific peptide substrates for each kinase
-
ATP (adenosine triphosphate)
-
Test compounds (TSU-68, this compound, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature for a specific duration.
-
Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the luminescence or fluorescence using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor).
-
Determine the IC50 values by fitting the data to a dose-response curve. Ki values can be determined through further kinetic studies.
Cell-Based Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of the test compounds on various cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds dissolved in a suitable solvent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
Determine the GI50 (concentration that inhibits cell growth by 50%) values from the dose-response curves.
Conclusion and Future Directions
While TSU-68 has demonstrated significant anti-angiogenic and anti-tumor activity, a comprehensive understanding of its pharmacological profile necessitates a thorough investigation of its metabolites. The lack of publicly available, direct comparative data on this compound and other metabolites highlights a critical knowledge gap. Future research should focus on the synthesis or isolation of these metabolites to enable rigorous in vitro and in vivo comparative studies. Such studies are essential to determine whether these metabolites contribute to the therapeutic efficacy of TSU-68, possess their own unique activity profiles, or are associated with any potential toxicities. The experimental protocols outlined in this guide provide a framework for conducting such vital research, which will ultimately contribute to a more complete understanding of TSU-68's clinical potential and inform the development of next-generation TKIs.
References
A Comparative Guide to the Inter-species Metabolism of TSU-68 (Sunitinib)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolism of TSU-68 (sunitinib), a multi-targeted tyrosine kinase inhibitor, across various preclinical species and humans. The information presented is supported by experimental data to aid in the translation of preclinical findings to clinical outcomes.
Executive Summary
Sunitinib (B231) undergoes extensive metabolism in all species studied, with significant inter-species differences in pharmacokinetic parameters and metabolite profiles. The primary metabolic pathways involve oxidation and N-de-ethylation, predominantly mediated by the cytochrome P450 enzyme CYP3A4. The major active metabolite, SU12662 (N-desethyl sunitinib), exhibits potency comparable to the parent drug. While rats, monkeys, and humans share N-de-ethylation as a major pathway, the plasma half-life and the quantitative distribution of metabolites in excreta show considerable variation. In dogs, the formation of an N-oxide metabolite is more prominent. These differences are crucial for selecting appropriate animal models for preclinical safety and efficacy studies.
In Vivo Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of sunitinib in humans, monkeys, rats, and mice. These values highlight the significant inter-species variability in drug exposure and elimination.
| Parameter | Human (50 mg p.o.) | Monkey (6 mg/kg p.o.) | Rat (15 mg/kg p.o.) | Mouse (60 mg/kg p.o.) |
| Plasma Terminal Half-life (t½) | 51 hours[1][2] | 17 hours[1][2] | 8 hours[1][2] | 1.2 hours[3] |
| Time to Peak Plasma Concentration (Tmax) | 6-12 hours | 3-8 hours[1] | 3-8 hours[1] | Not specified |
| Major Circulating Metabolite | SU12662 (M1)[1][2] | SU12662 (M1)[1][2] | SU12662 (M1)[1][2] | SU12662 |
| Primary Route of Excretion | Feces[1][2] | Feces[1][2] | Feces[1][2] | Not specified |
| Bioavailability | Not specified | Not specified | ~100% (female)[1][2] | Not specified |
In Vitro Metabolism in Liver Microsomes
Liver microsomes are a key in vitro tool to study the metabolism of drug candidates. The following table compares the in vitro metabolism of sunitinib in liver microsomes from different species.
| Species | Primary Metabolite(s) | Key Enzyme(s) |
| Human | SU12662 (N-desethyl) | CYP3A4[4] |
| Monkey | SU12662 (N-desethyl) | CYP3A-mediated |
| Rat | SU12487 (N-oxide) at low concentrations, SU12662 at high concentrations | CYP3A-mediated |
| Mouse | SU12662 (N-desethyl) | Not specified |
| Dog | SU12487 (N-oxide) | Not specified |
Metabolic Pathways and Excretion
Sunitinib is metabolized through several pathways, with N-de-ethylation and hydroxylation being the most prominent. The resulting metabolites are primarily excreted in the feces.
Major Metabolic Pathways of Sunitinib
Caption: Major metabolic pathways of sunitinib (TSU-68).
Signaling Pathway Inhibition
Sunitinib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs), thereby blocking downstream signaling pathways involved in angiogenesis and tumor cell proliferation.
Sunitinib's Mechanism of Action on Angiogenesis
Caption: Sunitinib inhibits VEGFR and PDGFR signaling.
Experimental Protocols
In Vitro Metabolism in Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of sunitinib in liver microsomes.
1. Reagents and Materials:
-
Pooled liver microsomes (human, monkey, rat, mouse, dog)
-
Sunitinib stock solution (in DMSO)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (e.g., a structurally similar compound not present in the matrix)
-
LC-MS/MS system
2. Incubation Procedure:
-
Prepare a reaction mixture containing phosphate buffer, liver microsomes (final concentration typically 0.5-1 mg/mL), and sunitinib (final concentration typically 1-10 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining sunitinib and the formation of metabolites.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of remaining sunitinib versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear portion of the curve.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
Workflow for In Vivo Pharmacokinetic Studies
Caption: General workflow for preclinical pharmacokinetic studies.
Determination of Sunitinib and Metabolites by LC-MS/MS
This protocol provides a general framework for the quantification of sunitinib and its metabolites in biological matrices.
1. Sample Preparation:
-
To a plasma, urine, or homogenized feces sample, add an internal standard.
-
Perform protein precipitation by adding a cold organic solvent like acetonitrile.
-
Alternatively, for cleaner samples, perform liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction.
-
Vortex and centrifuge the mixture.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Conditions (Illustrative):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for sunitinib, SU12662, and the internal standard. For example:
-
Sunitinib: m/z 399 -> 283
-
SU12662: m/z 371 -> 283
-
3. Data Analysis:
-
Generate a calibration curve using standards of known concentrations.
-
Quantify the concentrations of sunitinib and its metabolites in the unknown samples by interpolating from the calibration curve.
Conclusion
The metabolism of TSU-68 (sunitinib) exhibits notable differences across species, which has significant implications for drug development. While the N-desethyl metabolite (SU12662) is a major active metabolite in humans, monkeys, and rats, its pharmacokinetic profile and contribution to the overall pharmacological effect can vary. The dog, with its prominent N-oxide metabolite, may be a less suitable model for predicting human metabolism of sunitinib. A thorough understanding of these inter-species differences is essential for the appropriate design and interpretation of preclinical studies and for predicting the pharmacokinetic and pharmacodynamic behavior of sunitinib in humans.
References
- 1. Pharmacokinetics, distribution, and metabolism of [14C]sunitinib in rats, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 7-Hydroxy-TSU-68
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for handling 7-Hydroxy-TSU-68 in a laboratory setting. As a derivative of TSU-68 (Orantinib), a multi-targeted receptor tyrosine kinase inhibitor, this compound should be handled with caution as a potentially potent compound. In the absence of a specific Safety Data Sheet (SDS), the following procedures are based on best practices for managing hazardous research chemicals and potent pharmaceutical compounds. A thorough risk assessment should be conducted before commencing any work.
Personal Protective Equipment (PPE)
Due to the unknown specific toxicity of this compound, a conservative approach to PPE is essential to minimize exposure through inhalation, ingestion, and skin contact. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Specifications and Best Practices |
| Receiving and Unpacking | • Double Nitrile Gloves• Lab Coat• Safety Glasses with Side Shields | Inspect packaging for any damage upon receipt. If the container is compromised, handle it within a certified chemical fume hood. |
| Weighing and Aliquoting (Solid Form) | • Double Nitrile Gloves• Disposable Gown• Safety Goggles• Face Shield• N95 Respirator (or higher) | All handling of the solid compound should be performed in a certified chemical fume hood or a containment glove box to prevent aerosolization and inhalation. |
| Solution Preparation and Handling | • Double Nitrile Gloves• Disposable Gown• Safety Goggles | Prepare solutions in a well-ventilated area, preferably within a chemical fume hood. Avoid splashing by slowly adding solvent to the solid. |
| Cell-Based Assays and Animal Experiments | • Nitrile Gloves• Lab Coat• Safety Glasses | Standard laboratory PPE is required. Be mindful of potential splashes and aerosol generation during procedures. |
| Spill Cleanup | • Double Nitrile Gloves• Disposable Gown• Safety Goggles• N95 Respirator (or higher) | Use a spill kit specifically designed for cytotoxic or hazardous drugs. Absorb spills with appropriate materials and decontaminate the area. |
| Waste Disposal | • Double Nitrile Gloves• Lab Coat• Safety Glasses | Handle all waste as hazardous and dispose of it according to institutional and local regulations. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is critical for safely handling this compound. The following protocol outlines the key steps from receipt to disposal.
Experimental Protocol: General Handling Workflow
-
Pre-Experiment Preparation:
-
Review and understand the institutional Chemical Hygiene Plan.[1][2][3]
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the designated work area (e.g., chemical fume hood) by ensuring it is clean and uncluttered.
-
Have a clearly labeled hazardous waste container ready for all disposable materials that come into contact with the compound.
-
-
Compound Handling:
-
Weighing: If working with the solid form, accurately weigh the required amount in a containment device such as a chemical fume hood or glove box to minimize dust exposure.[4]
-
Solution Preparation: When preparing solutions, add the solvent to the pre-weighed solid slowly to prevent splashing. Keep containers closed whenever possible.
-
-
Experimental Procedures:
-
Conduct all experimental work in a well-ventilated area.
-
Avoid direct contact with the compound and its solutions.
-
Use dedicated equipment (e.g., pipettes, tubes) for handling the compound and decontaminate it after use.
-
-
Post-Experiment Procedures:
-
Decontamination: Thoroughly clean all work surfaces and equipment with an appropriate deactivating agent or a strong detergent solution, followed by a water rinse.
-
PPE Removal: Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then gown, then eye and respiratory protection).
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, gowns, bench paper, and any other disposable items. Place these in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions down the drain.[5]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Waste Segregation: Keep waste streams separate to comply with disposal regulations. For instance, do not mix solvent-based waste with aqueous waste.[6]
All hazardous waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations.[7][8]
Workflow Diagram
The following diagram illustrates the key stages of the safe handling workflow for a potent research compound like this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Handling Hazardous Chemicals In a Lab - ANAB Blog [blog.ansi.org]
- 2. thesafetygeek.com [thesafetygeek.com]
- 3. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 4. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. rxdestroyer.com [rxdestroyer.com]
- 8. Laboratory Waste Disposal - Environmental Marketing Services [emsllcusa.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
